JG-98
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN3OS3.ClH/c1-3-28-21(14-20-27(11-12-30-20)15-16-7-5-4-6-8-16)32-22(23(28)29)24-26(2)18-10-9-17(25)13-19(18)31-24;/h4-14H,3,15H2,1-2H3;1H/q+1;/p-1/b24-22+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPGWXGMILTRB-HDPAMLMOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=[N+](C=CS2)CC3=CC=CC=C3)/S/C(=C/4\N(C5=C(S4)C=C(C=C5)Cl)C)/C1=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Hsp70 Inhibitor JG-98: A Technical Guide to its Mechanism of Action in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
JG-98 is a novel allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various malignancies, including breast cancer.[1] Hsp70 plays a critical role in maintaining protein homeostasis and promoting cell survival, making it a compelling target for anticancer therapy.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound in breast cancer cells, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This compound disrupts the interaction between Hsp70 and its co-chaperone Bag3, leading to the destabilization of oncogenic client proteins, induction of apoptosis, and cell cycle arrest.[2][3][4] The data presented herein underscore the potential of this compound as a promising therapeutic agent for breast cancer.
Introduction: Targeting the Hsp70-Bag3 Axis
Heat Shock Protein 70 (Hsp70) is a crucial component of the cellular machinery responsible for protein folding, refolding, and degradation. In cancer cells, Hsp70 is often upregulated to cope with the stresses of rapid proliferation and accumulation of mutated proteins. Hsp70's function is modulated by a variety of co-chaperones, including the Bcl-2-associated athanogene (Bag) family of proteins.[1] Bag3, in particular, is often co-elevated with Hsp70 in tumors and plays a significant role in cancer development by regulating processes such as the cell cycle and suppressing oncogene-induced senescence.[1]
This compound is a small molecule that acts as an allosteric inhibitor of Hsp70.[1][5] It binds to a conserved pocket on Hsp70, distinct from the ATP-binding site, and specifically disrupts the protein-protein interaction between Hsp70 and Bag3.[4] This disruption is a key event in the mechanism of action of this compound, leading to a cascade of downstream effects that ultimately inhibit cancer cell growth and survival.
Quantitative Data Summary
The anti-cancer activity of this compound has been quantified in various breast cancer cell lines. The following tables summarize the key inhibitory and effective concentrations observed in preclinical studies.
Table 1: In Vitro Inhibition of Hsp70-Bag Interactions by this compound
| Interaction | IC50 (µM) | Reference |
| Hsp70-Bag1 | 0.6 | [1] |
| Hsp70-Bag2 | 1.2 | [1] |
| Hsp70-Bag3 | 1.6 | [1] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | EC50 (µM) | Assay | Reference |
| MDA-MB-231 | 0.4 | MTT Assay (72 hrs) | [1][5] |
| MCF-7 | 0.7 | MTT Assay (72 hrs) | [1][5] |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. The disruption of the Hsp70-Bag3 complex leads to both Bag3-dependent and -independent downstream effects.[2][3]
Bag3-Dependent Effects: The ERK Pathway
The inhibition of the Hsp70-Bag3 interaction by this compound leads to the activation of the MAP kinase ERK1/2.[2] This effect is also observed with the depletion of Bag3, suggesting a direct link between the disruption of the Hsp70-Bag3 module and ERK activation.[2]
Bag3-Independent Effects: Akt and c-myc Downregulation
This compound also induces the downregulation of the pro-survival protein Akt and the oncoprotein c-myc.[2][3] These effects are not mimicked by the depletion of Bag3, indicating a Bag3-independent mechanism.[2][3] It is proposed that this compound enhances the association of Hsp70 with its client proteins, including Akt and c-myc, and recruits the ubiquitin ligase CHIP, which in turn promotes their ubiquitination and subsequent proteasomal degradation.[3]
Induction of Apoptosis and Cell Cycle Arrest
A key consequence of this compound treatment in breast cancer cells is the induction of apoptosis.[1][5] This is evidenced by the cleavage of caspase-3 and PARP, key mediators of programmed cell death, in cell lines such as MDA-MB-231.[1]
Furthermore, this compound influences the cell cycle by destabilizing the transcription factor FoxM1.[1][4] This leads to the upregulation of the cell cycle inhibitors p21 and p27, resulting in cell cycle arrest.[1][4]
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of this compound.
Caption: Signaling pathways affected by this compound in breast cancer cells.
Caption: General experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT)
-
Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MDA-MB-231 cells are treated with this compound (e.g., 1 µM) or vehicle control for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment: MCF-7 cells are treated with this compound (e.g., 1 µM) or vehicle control for 24 or 48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
-
Cell Lysis: MCF-7 or MDA-MB-231 cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, c-myc, cleaved caspase-3, PARP, p21, p27, β-actin) overnight at 4°C.
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 1 x 10^7 MCF-7 cells in Matrigel are subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound (e.g., 20 mg/kg) or vehicle is administered via intraperitoneal injection on a specified schedule (e.g., daily for 5 days a week).
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
This compound represents a promising therapeutic agent for breast cancer by targeting the Hsp70-Bag3 protein-protein interaction. Its mechanism of action involves the disruption of key pro-survival signaling pathways, leading to apoptosis and cell cycle arrest in breast cancer cells. The preclinical data strongly support its continued development. Future research should focus on elucidating the full spectrum of Hsp70 client proteins affected by this compound, exploring potential synergistic combinations with other anti-cancer agents, and advancing this compound into clinical trials for the treatment of breast cancer. The detailed methodologies provided in this guide are intended to facilitate further investigation into this promising class of Hsp70 inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinati… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
The Allosteric Binding Site of JG-98 on Hsp70: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis. Its involvement in the folding, stabilization, and degradation of a wide array of client proteins, including many oncoproteins, has made it a compelling target in oncology and other fields. Allosteric inhibition of Hsp70 presents a promising therapeutic strategy, offering the potential for greater selectivity and reduced off-target effects compared to active-site inhibitors. JG-98 is a potent allosteric inhibitor of Hsp70 that has demonstrated significant anti-cancer activity. This technical guide provides an in-depth exploration of the allosteric binding site of this compound on Hsp70, detailing the mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize this interaction.
Mechanism of Action: Allosteric Inhibition of Hsp70 Function
This compound exerts its inhibitory effect by binding to a conserved allosteric pocket within the Nucleotide-Binding Domain (NBD) of Hsp70.[1][2][3] This binding event does not directly compete with ATP binding but instead stabilizes a conformation of Hsp70 that has a reduced affinity for its co-chaperones, most notably the Bcl2-associated athanogene (Bag) family of proteins, such as Bag3.[2] The Hsp70-Bag3 interaction is critical for the release of client proteins and the prevention of their degradation. By disrupting this protein-protein interaction (PPI), this compound effectively inhibits the chaperone cycle, leading to the destabilization and subsequent degradation of Hsp70 client proteins, many of which are crucial for cancer cell survival and proliferation.[1][2]
The this compound Binding Pocket: Insights from Molecular Modeling
In the absence of a published co-crystal structure of this compound bound to Hsp70, molecular docking studies have provided a detailed model of the binding site. These computational models, based on the known binding site of the parent compound MKT-077, indicate that this compound settles into a deep, hydrophobic pocket adjacent to the nucleotide-binding cleft within the NBD.[4]
Key residues identified through molecular docking studies as forming the binding pocket for this compound and its analogs include:
-
Anchoring Residues: R72, K71, T13, F150, P147, and T204 are predicted to form a deep pocket that anchors the inhibitor.[3]
-
Hydrophobic Interactions: The benzyl group of this compound is thought to extend into an adjacent hydrophobic pocket, enhancing binding affinity.[3] Favorable contacts have also been predicted with residues T13, T14, K71, V146, Y149, and E175.[4]
It is important to note that this information is derived from computational models and awaits definitive confirmation by high-resolution structural biology techniques such as X-ray crystallography or cryo-electron microscopy.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity from various studies. These values highlight its potency in disrupting Hsp70 co-chaperone interactions and its efficacy in cancer cell lines.
Table 1: Inhibition of Hsp70-Co-Chaperone Interaction
| Co-Chaperone | Assay Type | IC50 (µM) | Reference |
| Bag1 | FCPIA | 0.6 ± 0.1 | [2] |
| Bag2 | FCPIA | 1.2 ± 0.1 | [2] |
| Bag3 | FCPIA | 1.6 ± 0.3 | [2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | EC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | MTT Assay | ~0.3 - 0.4 | [5][6] |
| MCF-7 | Breast Cancer | MTT Assay | ~0.7 | [6] |
| Various | Multiple Cancers | Not Specified | ~0.3 - 4 | [5] |
Experimental Protocols
The characterization of the allosteric binding of this compound to Hsp70 and its functional consequences has relied on several key experimental techniques. Below are detailed overviews of the methodologies employed.
Flow Cytometry Protein Interaction Assay (FCPIA)
This assay is used to quantitatively measure the disruption of the Hsp70-Bag3 protein-protein interaction by this compound in a high-throughput format.
Principle: Recombinant Hsp70 is immobilized on beads, which are then incubated with a fluorescently labeled Bag3 protein. The binding of fluorescent Bag3 to the Hsp70-coated beads is detected by flow cytometry. In the presence of an inhibitor like this compound, the Hsp70-Bag3 interaction is disrupted, leading to a decrease in the fluorescent signal from the beads.
Generalized Protocol:
-
Protein Preparation: Express and purify recombinant Hsp70 and Bag3 proteins. Label Bag3 with a fluorescent dye (e.g., Alexa Fluor 488).
-
Bead Conjugation: Covalently couple purified Hsp70 to carboxylated polystyrene beads.
-
Inhibition Assay:
-
In a multi-well plate, dispense the Hsp70-conjugated beads.
-
Add varying concentrations of this compound (or a vehicle control) to the wells and incubate briefly.
-
Add a constant concentration of fluorescently labeled Bag3 to all wells.
-
Incubate the plate to allow for protein-protein binding to reach equilibrium.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the bead population based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the beads in the appropriate fluorescence channel.
-
-
Data Analysis:
-
Normalize the MFI values to the vehicle control (100% binding) and a background control (0% binding).
-
Plot the normalized MFI against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to validate the disruption of the Hsp70-Bag3 interaction by this compound within a cellular context.
Principle: An antibody specific to a target protein (e.g., Hsp70) is used to pull down the target protein from a cell lysate. If another protein (e.g., Bag3) is interacting with the target protein, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.
Generalized Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line) and treat them with this compound or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for Hsp70.
-
Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against both Hsp70 (to confirm successful pulldown) and Bag3 (to detect the co-immunoprecipitated protein).
-
-
Analysis: Compare the amount of co-immunoprecipitated Bag3 in the this compound-treated samples to the control samples to determine if the interaction was disrupted.
Visualizations
Hsp70 Allosteric Inhibition by this compound
Caption: Mechanism of Hsp70 allosteric inhibition by this compound.
Experimental Workflow for Characterizing this compound Activity
Caption: Workflow for characterizing the allosteric inhibitor this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
The Allosteric Modulator JG-98: A Technical Guide to its Disruption of the Hsp70-Bag3 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule JG-98, an allosteric inhibitor of the Heat Shock Protein 70 (Hsp70) chaperone. This compound effectively disrupts the critical protein-protein interaction (PPI) between Hsp70 and its co-chaperone Bag3 (Bcl-2-associated athanogene 3), a key interaction implicated in cancer cell survival and proliferation. This document details the mechanism of action of this compound, presents quantitative data on its binding affinity and inhibitory concentrations, outlines experimental protocols for its study, and visualizes its effects on downstream signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development exploring the therapeutic potential of targeting the Hsp70-Bag3 axis.
Introduction: The Hsp70-Bag3 Axis as a Therapeutic Target
Heat Shock Protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis. In numerous cancer types, Hsp70 is overexpressed and plays a vital role in promoting cell survival, metastasis, and resistance to therapy.[1] Hsp70's function is intricately regulated by a variety of co-chaperones, among which Bag3 is of particular interest in oncology. Bag3 binds to the ATPase domain of Hsp70, modulating its chaperone activity and client protein handling. The Hsp70-Bag3 complex is known to stabilize and regulate the function of several oncoproteins, including the transcription factor FoxM1.[2][3][4] Consequently, the disruption of the Hsp70-Bag3 interaction presents a compelling non-canonical strategy for inhibiting Hsp70 function and inducing cancer cell death.
This compound has emerged as a potent and specific small molecule inhibitor of this interaction.[1][2] It binds to a conserved allosteric site on Hsp70, leading to the dissociation of Bag3 and subsequent degradation of pro-survival client proteins.[1][5] This guide will delve into the technical details of this compound's mechanism and its effects on cancer cells.
Quantitative Data: The Potency of this compound
The efficacy of this compound in disrupting the Hsp70-Bag family interactions and its anti-proliferative effects across various cancer cell lines have been quantitatively assessed in several studies. The following tables summarize the key data points.
Table 1: Inhibitory Activity of this compound on Hsp70-Bag Interactions
| Interaction | Assay Type | IC50 Value (µM) | Reference |
| Hsp70-Bag3 | Flow Cytometry | 1.6 ± 0.3 | [1][2] |
| Hsp70-Bag1 | Not Specified | 0.6 ± 0.1 | [1][2] |
| Hsp70-Bag2 | Not Specified | 1.2 ± 0.1 | [1][2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 Value (µM) | Reference |
| MCF7 | Breast Cancer | ~0.3 - 0.7 | [1][2] |
| HeLa | Cervical Cancer | Variable (~0.3 - 4) | [2] |
| MDA-MB-231 | Breast Cancer | 0.4 | [1][6] |
| Various | Multiple Origins | 0.3 - 4 | [2][4] |
Table 3: Binding Affinity of this compound for Hsp70
| Parameter | Value | Method | Reference |
| KD | ~86 nM | Not Specified | [7] |
Mechanism of Action: Allosteric Inhibition and Downstream Effects
This compound functions as an allosteric inhibitor, binding to a conserved hydrophobic pocket within the nucleotide-binding domain (NBD) of Hsp70.[5][7] This binding event induces a conformational change in Hsp70 that prevents its interaction with Bag family proteins.
The disruption of the Hsp70-Bag3 complex by this compound leads to several downstream cellular consequences, primarily the destabilization of key pro-survival proteins. One of the most well-documented effects is the downregulation of the transcription factor FoxM1.[2][4] The loss of FoxM1, in turn, relieves the suppression of cell cycle inhibitors p21 and p27, leading to cell cycle arrest and apoptosis.[2][4]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound disrupts the Hsp70-Bag3 interaction, leading to FoxM1 degradation and apoptosis.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the effects of this compound. These are generalized protocols based on published literature; specific details may require optimization.
Co-Immunoprecipitation to Assess Hsp70-Bag3 Interaction
This protocol is designed to qualitatively and semi-quantitatively assess the disruption of the Hsp70-Bag3 interaction in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
This compound (and vehicle control, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Hsp70 antibody for immunoprecipitation (IP)
-
Protein A/G magnetic beads
-
Anti-Bag3 antibody for Western blotting
-
Anti-Hsp70 antibody for Western blotting (as a loading control for IP)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound or vehicle control for the desired time and concentration (e.g., 50 µM for 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-Hsp70 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-Bag3 and anti-Hsp70 antibodies.
-
-
Analysis: A decrease in the Bag3 signal in the this compound treated sample compared to the control indicates disruption of the Hsp70-Bag3 interaction.[2]
Flow Cytometry-Based Protein-Protein Interaction Assay
This method provides a quantitative measure of the Hsp70-Bag3 interaction in vitro.
Materials:
-
Recombinant purified Hsp70 protein
-
Recombinant purified, fluorescently labeled Bag3 protein (e.g., with FITC)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound at various concentrations
-
Beads for immobilizing Hsp70 (e.g., Ni-NTA beads if Hsp70 is His-tagged)
-
Flow cytometer
Procedure:
-
Immobilization: Immobilize recombinant Hsp70 onto beads.
-
Binding Reaction:
-
Incubate the Hsp70-coated beads with fluorescently labeled Bag3 in the presence of varying concentrations of this compound or a vehicle control.
-
Allow the binding reaction to reach equilibrium.
-
-
Flow Cytometry Analysis:
-
Analyze the beads using a flow cytometer, measuring the fluorescence intensity of the beads.
-
A decrease in fluorescence intensity in the presence of this compound indicates inhibition of the Hsp70-Bag3 interaction.
-
-
Data Analysis: Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a potential Hsp70-Bag3 inhibitor like this compound.
Caption: A typical workflow for the preclinical evaluation of an Hsp70-Bag3 inhibitor.
Conclusion
This compound is a valuable chemical probe and a promising therapeutic lead that effectively targets the Hsp70-Bag3 protein-protein interaction. Its allosteric mechanism of action provides a unique approach to modulating Hsp70 function, leading to the destabilization of oncoproteins and the induction of apoptosis in cancer cells. The data and protocols presented in this guide offer a solid foundation for researchers aiming to further investigate the Hsp70-Bag3 axis and develop novel cancer therapeutics. Further exploration into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these preclinical findings into clinical applications.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Validation of the Hsp70-Bag3 protein-protein interaction as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Pathways Affected by JG-98: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JG-98 is a potent and specific allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various cancer types and integral to tumor cell survival and proliferation. By binding to a conserved pocket on Hsp70, this compound effectively disrupts the protein's interaction with its co-chaperone Bag3 (Bcl-2-associated athanogene 3). This disruption triggers a cascade of downstream signaling events, culminating in anti-cancer effects in both cancer cells and tumor-associated macrophages. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies.
Introduction to this compound and its Primary Mechanism of Action
This compound is a small molecule inhibitor that allosterically targets Hsp70, a key player in protein homeostasis.[1][2][3] Unlike ATP-competitive inhibitors, this compound binds to a distinct pocket on the nucleotide-binding domain of Hsp70.[4][5] This binding event induces a conformational change that specifically disrupts the interaction between Hsp70 and Bag3.[1][3][4][6] The Hsp70-Bag3 complex is crucial for the stabilization and function of a variety of oncoproteins. By uncoupling this interaction, this compound promotes the degradation of these client proteins, leading to the observed anti-tumor activity.
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | EC50/IC50 (µM) | Assay Type | Incubation Time (hours) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.39 (IC50) | MTT Assay | 72 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.4 (EC50) | MTT Assay | 72 |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | 0.7 (EC50) | MTT Assay | 72 |
| Various Cell Lines | Various Cancers | ~0.3 - 4 (EC50) | Not Specified | 72 |
Downstream Signaling Pathways Modulated by this compound
The disruption of the Hsp70-Bag3 axis by this compound initiates a multi-faceted signaling cascade, impacting several key pathways that govern cell survival, proliferation, and apoptosis. These effects can be broadly categorized into Bag3-dependent and Bag3-independent mechanisms.[6]
Bag3-Dependent Signaling: The ERK Pathway
This compound treatment leads to the activation of the MAP kinase ERK1/2.[6] This effect is dependent on the disruption of the Hsp70-Bag3 interaction. The proposed mechanism involves the dissociation of a complex where Bag3 facilitates the dephosphorylation of ERK1/2. By disrupting this complex, this compound reduces the rate of ERK1/2 dephosphorylation, thereby increasing its activity.[2]
Bag3-Independent Signaling: Akt and c-myc Pathways
In contrast to its effect on ERK, this compound-mediated downregulation of the pro-survival protein Akt and the oncoprotein c-myc occurs through a Bag3-independent mechanism.[6] The inhibition of Hsp70 by this compound is thought to enhance the recruitment of the E3 ubiquitin ligase CHIP to Hsp70-bound client proteins like Akt and c-myc, leading to their ubiquitination and subsequent proteasomal degradation.
Induction of Apoptosis and Regulation of Cell Cycle Mediators
A significant consequence of this compound treatment is the induction of apoptosis. This is evidenced by the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase) in cancer cells.[1] Furthermore, this compound has been shown to destabilize the transcription factor FoxM1.[1][7] The downregulation of FoxM1 leads to the increased expression of the cell cycle inhibitors p21 and p27, thereby contributing to the anti-proliferative effects of this compound.[1][4][7]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF7)
-
96-well plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blotting for Protein Expression and Phosphorylation
This protocol is to assess the levels of total and phosphorylated proteins in key signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Akt, anti-c-myc, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at the desired concentration and time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Immunoprecipitation for Hsp70-Bag3 Interaction
This protocol is to confirm the disruption of the Hsp70-Bag3 interaction by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Immunoprecipitation lysis buffer
-
Anti-Hsp70 antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-Hsp70, anti-Bag3)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-Hsp70 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using anti-Hsp70 and anti-Bag3 antibodies.
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-cancer effects through a well-defined mechanism of action. By allosterically inhibiting Hsp70 and disrupting its interaction with Bag3, this compound modulates multiple downstream signaling pathways critical for cancer cell survival and proliferation. The detailed understanding of these pathways, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigation of this compound and other Hsp70 inhibitors. The provided experimental protocols serve as a practical resource for researchers aiming to explore the multifaceted effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of the Hsp70-Bag3 protein-protein interaction as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JG-98 in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JG-98 is a potent and specific allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in a variety of human cancers and associated with poor prognosis. This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis in cancer cells. By disrupting the critical interaction between Hsp70 and its co-chaperone Bag3, this compound triggers a cascade of downstream signaling events, leading to cell cycle arrest and programmed cell death. This document details the molecular pathways affected by this compound, presents quantitative data on its efficacy in various cancer cell lines, and provides comprehensive experimental protocols for key assays used to elucidate its mechanism of action.
Introduction
Heat Shock Protein 70 (Hsp70) is a key component of the cellular machinery responsible for protein folding, refolding, and degradation, ensuring protein homeostasis. In cancer cells, Hsp70 is often upregulated, where it plays a crucial role in promoting cell survival, proliferation, and resistance to therapy by stabilizing a wide range of oncoproteins and inhibiting apoptotic pathways. The dependency of cancer cells on Hsp70 makes it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor that binds to an allosteric pocket in the nucleotide-binding domain (NBD) of Hsp70. This binding event disrupts the protein-protein interaction between Hsp70 and the Bcl2-associated athanogene 3 (Bag3), a co-chaperone that facilitates the release of client proteins from Hsp70.[1] By inhibiting this interaction, this compound promotes the degradation of key oncogenic client proteins, ultimately leading to the induction of apoptosis. This guide will explore the intricate molecular mechanisms underlying the pro-apoptotic effects of this compound.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the allosteric inhibition of Hsp70, which leads to the disruption of the Hsp70-Bag3 protein-protein interaction.[1] This disruption has profound consequences on cellular signaling pathways that are critical for cancer cell survival and proliferation.
Disruption of the Hsp70-Bag3 Interaction
The Hsp70-Bag3 complex plays a vital role in maintaining the stability and function of numerous client proteins, many of which are oncoproteins. Bag3 acts as a nucleotide exchange factor, promoting the release of ADP from Hsp70 and facilitating the binding of ATP, which in turn leads to the release of the client protein. By binding to an allosteric site on Hsp70, this compound prevents the interaction with Bag3, trapping client proteins in a complex with Hsp70 and targeting them for degradation.[1]
Downstream Signaling Pathways
The inhibition of the Hsp70-Bag3 complex by this compound modulates several key signaling pathways implicated in cancer progression. These effects can be both Bag3-dependent and Bag3-independent.[2][3][4]
-
FoxM1, p21, and p27 Pathway (Bag3-Dependent): The transcription factor FoxM1 is a known Hsp70-Bag3 client protein that plays a critical role in cell cycle progression.[1] Treatment with this compound leads to the destabilization and subsequent degradation of FoxM1.[1] This, in turn, relieves the suppression of the cyclin-dependent kinase inhibitors p21 and p27, leading to cell cycle arrest.[1]
-
ERK Pathway (Bag3-Dependent): this compound has been shown to activate the MAP kinase ERK1/2.[2][4] This activation is dependent on the disruption of the Hsp70-Bag3 interaction, which reduces the association of ERK1/2 with Bag3 and subsequently suppresses its dephosphorylation.[4]
-
Akt and c-myc Pathways (Bag3-Independent): this compound also affects the Akt and c-myc signaling pathways in a Bag3-independent manner.[2][3][4] The compound leads to a reduction in the levels of Akt, a key survival kinase.[4] Additionally, this compound downregulates the expression of the oncoprotein c-myc.[2][4]
The culmination of these signaling alterations is the induction of apoptosis, as evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).
Quantitative Data: Anti-proliferative Activity of this compound
This compound exhibits potent anti-proliferative activity across a range of cancer cell lines. The half-maximal effective concentration (EC50) values for this compound are summarized in the table below.
| Cell Line | Cancer Type | EC50 (µM) |
| MCF7 | Breast Cancer | ~0.3 - 0.4 |
| MDA-MB-231 | Breast Cancer | ~0.3 - 4.0 |
| HeLa | Cervical Cancer | ~0.3 - 4.0 |
| OPM1 | Multiple Myeloma | Relatively less sensitive |
| OPM2 | Multiple Myeloma | Relatively less sensitive |
Note: EC50 values can vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound disrupts the Hsp70-Bag3 complex, leading to oncoprotein degradation and apoptosis.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the anticancer effects and mechanism of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the EC50 of this compound in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using appropriate software.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the cleavage of caspase-3 and PARP.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) for Hsp70-Bag3 Interaction
This protocol is to assess the effect of this compound on the interaction between Hsp70 and Bag3.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Hsp70 or anti-Bag3)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for Western blotting (anti-Hsp70 and anti-Bag3)
Procedure:
-
Lyse the treated and control cells with non-denaturing lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads three to five times with wash buffer.
-
Elute the proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Hsp70 and Bag3. A decrease in the co-immunoprecipitated protein in the this compound treated sample indicates disruption of the interaction.
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability of cancer cells – their dependence on the Hsp70 chaperone machinery. By allosterically inhibiting Hsp70 and disrupting its interaction with Bag3, this compound effectively triggers a multi-pronged attack on cancer cell survival pathways. The resulting degradation of oncoproteins, upregulation of cell cycle inhibitors, and modulation of critical signaling networks converge to induce apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of Hsp70 inhibition in oncology.
References
The Pharmacokinetics and Pharmacodynamics of JG-98: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JG-98 is a novel small molecule inhibitor that has garnered significant interest in the field of oncology. It functions as an allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various cancer types and implicated in tumor cell survival, proliferation, and resistance to therapy. By disrupting the critical interaction between Hsp70 and its co-chaperone, Bcl2-associated athanogene 3 (BAG3), this compound triggers a cascade of events leading to cancer cell death. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical findings to support ongoing research and development efforts.
Pharmacodynamics: The Molecular Mechanism of Action
This compound exerts its anti-cancer effects by binding to a conserved allosteric pocket within the nucleotide-binding domain of Hsp70.[1][2] This binding event prevents the interaction of Hsp70 with BAG3, a crucial regulator of protein quality control.[1][2] The disruption of the Hsp70-BAG3 complex leads to several downstream consequences detrimental to cancer cells.
Key Pharmacodynamic Effects:
-
Induction of Apoptosis: By inhibiting the pro-survival function of the Hsp70-BAG3 complex, this compound effectively induces programmed cell death (apoptosis) in cancer cells. This is evidenced by the cleavage of caspase-3 and PARP, key mediators of the apoptotic cascade.
-
Inhibition of Autophagy: The Hsp70-BAG3 complex is also involved in chaperone-assisted selective autophagy, a process that cancer cells can exploit to maintain homeostasis and survive stress. This compound treatment has been shown to reduce autophagy flux, further compromising cancer cell viability.[1]
-
Destabilization of Oncoproteins: The Hsp70 chaperone machinery is responsible for the stability and function of numerous oncoproteins. Disruption of this system by this compound leads to the destabilization of key cancer-driving proteins, including the transcription factor FoxM1. The destabilization of FoxM1 relieves the suppression of its downstream targets, the cell cycle inhibitors p21 and p27.
-
Modulation of Signaling Pathways: this compound has been observed to modulate various signaling pathways critical for cancer cell growth and survival. Notably, it can affect the ERK and Akt signaling pathways in a manner that can be either dependent or independent of BAG3.
Cardiotoxicity: A Noteworthy Consideration
While demonstrating potent anti-cancer activity, preclinical studies have also revealed a potential for cardiotoxicity with this compound. In neonatal rat ventricular myocytes, this compound treatment led to apoptosis, sarcomere structural disintegration, and reduced autophagy flux at concentrations as low as 10 nM.[1][3] This highlights the critical role of the Hsp70-BAG3 complex in maintaining cardiomyocyte health and suggests that cardiac function should be a key consideration in the further development of this compound and other inhibitors of this pathway. Interestingly, co-treatment with the autophagy-inducing compound rapamycin was able to partially ameliorate these negative cardiac effects.[1]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 / IC50 (µM) |
| MCF-7 | Breast Cancer | ~0.3 - 0.7 |
| MDA-MB-231 | Breast Cancer | ~0.3 - 4.0 |
| HeLa | Cervical Cancer | ~0.3 - 4.0 |
| OPM1 | Multiple Myeloma | Relatively less sensitive |
| OPM2 | Multiple Myeloma | Relatively less sensitive |
EC50/IC50 values are approximate and can vary between studies.[4]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Administration Route | Dosage | Outcome |
| MCF7 (Breast Cancer) | Intraperitoneal (i.p.) | 3 mg/kg (on days 0, 2, and 4) | Suppressed tumor growth |
| HeLa (Cervical Cancer) | Intraperitoneal (i.p.) | 3 mg/kg (on days 0, 2, and 4) | Suppressed tumor growth |
[4]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The available pharmacokinetic data for this compound is primarily from preclinical studies in mice.
Absorption and Bioavailability
Current data suggests that this compound is not orally bioavailable. Intraperitoneal administration has been the primary route for in vivo studies.
Distribution
Following intraperitoneal injection in mice, this compound is distributed into the plasma. The plasma concentration of this compound peaks shortly after administration and then declines over time.
Metabolism and Excretion
Detailed studies on the metabolism and excretion pathways of this compound have not been extensively reported in the available literature. Further investigation is required to understand how this compound is metabolized and cleared from the body.
Table 3: Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 1 | ~100 | ~0.25 | ~200 |
| 3 | ~300 | ~0.25 | ~600 |
| 10 | ~1000 | ~0.5 | ~2000 |
Data is estimated from graphical representations in published studies and should be considered approximate.
Experimental Protocols
Co-Immunoprecipitation to Assess Hsp70-BAG3 Interaction
This protocol describes the general steps to determine if this compound disrupts the interaction between Hsp70 and BAG3 in cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Hsp70 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-BAG3 antibody for western blotting
-
Anti-Hsp70 antibody for western blotting
-
This compound compound and DMSO (vehicle control)
-
SDS-PAGE gels and transfer apparatus
-
Western blotting detection reagents
Methodology:
-
Culture cells to the desired confluency and treat with this compound or DMSO for the specified time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-Hsp70 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-BAG3 and anti-Hsp70 antibodies.
-
A decrease in the amount of BAG3 co-immunoprecipitated with Hsp70 in the this compound treated samples compared to the control indicates disruption of the interaction.
Immunofluorescence for Apoptosis Detection (Cleaved Caspase-3)
This protocol outlines the steps to visualize apoptosis in cells treated with this compound.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound compound and DMSO
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against cleaved caspase-3
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound or DMSO for the desired time and concentration.
-
Wash the cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against cleaved caspase-3.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope. An increase in the fluorescent signal for cleaved caspase-3 in this compound treated cells indicates an increase in apoptosis.
Mandatory Visualizations
Caption: Signaling pathway of this compound action and its downstream effects.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic this compound is toxic for cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric HSP70 inhibitors perturb mitochondrial proteostasis and overcome proteasome inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic this compound is toxic for cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Exploring the Off-Target Landscape of the Hsp70 Inhibitor JG-98: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The allosteric Hsp70 inhibitor, JG-98, has emerged as a promising anti-cancer agent by disrupting the crucial interaction between Hsp70 and its co-chaperone Bag3. While its on-target effects leading to the destabilization of oncogenic client proteins and induction of apoptosis are well-documented, a comprehensive understanding of its off-target interactions is critical for its clinical translation. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This technical guide provides a framework for elucidating the off-target profile of this compound, detailing essential experimental protocols and data presentation strategies. It is designed to equip researchers with the tools to systematically investigate the broader biological consequences of Hsp70 inhibition with this compound, ensuring a more complete and predictive assessment of its therapeutic potential.
Introduction: The Imperative of Off-Target Profiling
This compound is a potent allosteric inhibitor of Heat shock protein 70 (Hsp70), binding to a conserved pocket in the nucleotide-binding domain and disrupting its interaction with co-chaperones like Bag1, Bag2, and Bag3.[1] This disruption leads to the degradation of Hsp70 client proteins, many of which are key drivers of oncogenesis, ultimately triggering apoptosis in cancer cells.[2][3] The anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines with EC50 values typically in the sub-micromolar to low micromolar range.[4]
However, the therapeutic window and potential liabilities of any small molecule inhibitor are defined not only by its on-target potency but also by its interactions with unintended biological targets. Undesired off-target binding can result in toxicity, while in some instances, it can contribute to the therapeutic efficacy through beneficial polypharmacology. For this compound, observed effects on signaling pathways such as ERK, Akt, and c-myc, in both a Bag3-dependent and -independent manner, hint at a more complex mechanism of action that may involve off-target interactions.[5] A thorough investigation into the off-target landscape of this compound is therefore a critical step in its preclinical and clinical development.
This guide outlines a systematic approach to identifying and characterizing the off-target effects of this compound, focusing on established, robust methodologies.
On-Target and Observed Cellular Effects of this compound
This compound's primary mechanism of action is the disruption of the Hsp70-Bag3 protein-protein interaction.[1] This leads to a cascade of downstream events culminating in cancer cell death.
Established On-Target Effects
-
Disruption of Hsp70-Bag Interaction: this compound allosterically binds to Hsp70, leading to a conformational change that inhibits its interaction with Bag-domain containing co-chaperones. The IC50 values for the disruption of Hsp70 interaction with Bag1, Bag2, and Bag3 are 0.6 µM, 1.2 µM, and 1.6 µM, respectively.[1]
-
Destabilization of Client Proteins: By inhibiting the Hsp70 chaperone machinery, this compound leads to the degradation of oncogenic client proteins.
-
Induction of Apoptosis: The loss of key survival proteins triggers programmed cell death in cancer cells.[6]
Observed Effects on Signaling Pathways
Studies have shown that this compound modulates several key signaling pathways, some of which may be independent of its interaction with Bag3, suggesting potential off-target effects or complex downstream signaling.[5]
-
ERK Pathway: this compound has been observed to affect the ERK signaling pathway.[5]
-
Akt Pathway: The inhibitor has been shown to influence Akt signaling.[5]
-
c-myc: Downregulation of c-myc has been reported following this compound treatment.[5]
The following diagram illustrates the known on-target mechanism of this compound and its influence on downstream signaling pathways.
Quantitative Data Presentation for Off-Target Analysis
While specific quantitative off-target data for this compound is not extensively available in public literature, a systematic investigation would generate data that can be structured for clear interpretation and comparison. The following tables provide templates for organizing such data.
Table 1: Kinome Profiling Data Template
This table is designed to summarize the results of a kinome-wide screen to identify potential kinase off-targets of this compound.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (µM) | Binding Affinity (Kd, µM) |
| Example Kinase 1 | Value | Value | Value |
| Example Kinase 2 | Value | Value | Value |
| ... | ... | ... | ... |
Table 2: Proteome-Wide Off-Target Data Template (CETSA-MS)
This table is a template for presenting data from a Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) experiment, which can identify protein targets in an unbiased, cellular context.
| Protein Target | Thermal Shift (ΔTm, °C) | p-value | Cellular Localization |
| Example Protein 1 | Value | Value | e.g., Cytosol, Nucleus |
| Example Protein 2 | Value | Value | e.g., Mitochondria |
| ... | ... | ... | ... |
Detailed Experimental Protocols for Off-Target Identification
To generate the data outlined above, rigorous and well-controlled experiments are essential. The following sections provide detailed methodologies for key experimental approaches to off-target profiling.
Kinome Profiling
Kinome profiling provides a broad assessment of a compound's interaction with a large panel of kinases, a common source of off-target effects for many small molecule inhibitors.
Objective: To identify and quantify the interactions of this compound with a comprehensive panel of human kinases.
Methodology: Kinase Binding Assay (e.g., KINOMEscan™)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Principle: The assay is based on a competitive binding format where this compound is tested for its ability to displace a proprietary, immobilized, active-site directed ligand from each kinase in the panel.
-
Experimental Procedure:
-
A DNA-tagged kinase is incubated with the immobilized ligand and this compound at a specified concentration (e.g., 1 µM).
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
The percent inhibition is calculated by comparing the amount of bound kinase in the presence of this compound to a DMSO control.
-
-
Data Analysis:
-
Primary screen results are typically reported as percent inhibition.
-
For hits identified in the primary screen, a dose-response curve is generated by testing a range of this compound concentrations to determine the IC50 value.
-
Binding affinity (Kd) can also be determined from the dose-response data.
-
The following diagram illustrates the workflow for kinome profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. When coupled with mass spectrometry (CETSA-MS), it enables the unbiased identification of protein targets.
Objective: To identify the protein interaction partners of this compound in intact cells by measuring changes in their thermal stability.
Methodology: CETSA followed by Western Blotting or Mass Spectrometry
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with this compound at a desired concentration or with DMSO as a vehicle control for a specified duration.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a defined time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Quantification and Analysis:
-
Western Blotting (for specific targets):
-
Quantify the amount of a specific protein of interest in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
-
-
Mass Spectrometry (for proteome-wide analysis):
-
Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by trypsin digestion and TMT labeling).
-
Analyze the samples by LC-MS/MS to identify and quantify the proteins in the soluble fraction at each temperature.
-
Identify proteins that exhibit a significant thermal shift in the presence of this compound.
-
-
The following diagram outlines the experimental workflow for CETSA.
Proteomics-Based Approaches
In addition to CETSA-MS, other proteomics techniques can provide insights into the off-target effects of this compound by analyzing changes in protein expression or post-translational modifications.
Objective: To identify global changes in the proteome of cells treated with this compound.
Methodology: Quantitative Proteomics (e.g., SILAC, TMT, or Label-Free Quantification)
-
Cell Culture and Treatment:
-
Culture cells under appropriate conditions (e.g., using SILAC media for metabolic labeling).
-
Treat cells with this compound or a vehicle control.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract total protein.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (for TMT) and Fractionation:
-
Label the peptides from different conditions with isobaric tags (for TMT).
-
Fractionate the peptides to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Determine the proteins that are significantly up- or down-regulated in response to this compound treatment.
-
Perform pathway analysis on the differentially expressed proteins to identify affected biological processes.
-
Conclusion
A comprehensive understanding of the off-target effects of the Hsp70 inhibitor this compound is paramount for its successful development as a therapeutic agent. While its on-target mechanism is relatively well-characterized, the potential for interactions with other cellular proteins remains an important area of investigation. The experimental methodologies outlined in this guide, including kinome profiling, Cellular Thermal Shift Assays, and quantitative proteomics, provide a robust framework for elucidating the off-target landscape of this compound. The systematic application of these techniques will enable a more complete assessment of its selectivity, potential toxicities, and any unforeseen therapeutic benefits, ultimately paving the way for its safe and effective use in the clinic. The structured presentation of the resulting quantitative data, as proposed in the template tables, will facilitate clear communication and interpretation of these critical findings within the scientific and drug development communities.
References
The Impact of JG-98 on Tumor-Associated Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment, playing a significant role in tumor progression, metastasis, and response to therapy. The allosteric Heat Shock Protein 70 (Hsp70) inhibitor, JG-98, has emerged as a promising anti-cancer agent that exerts its effects on both cancer cells and TAMs. This technical guide provides an in-depth analysis of the core mechanisms by which this compound modulates TAM function, supported by available data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: The Role of Hsp70 in TAMs and the Rationale for this compound Targeting
Tumor-associated macrophages, predominantly polarized towards an immunosuppressive M2-like phenotype, contribute to a tumor-permissive microenvironment. Heat Shock Protein 70 (Hsp70) and its co-chaperone, Bag3 (Bcl-2-associated athanogene 3), are crucial for the survival and function of both cancer cells and TAMs. The Hsp70-Bag3 complex regulates various cellular processes, including protein folding, degradation, and signaling. In the context of TAMs, this complex is implicated in maintaining their pro-tumoral functions.
This compound is a small molecule inhibitor that allosterically binds to the nucleotide-binding domain of Hsp70, leading to the disruption of the Hsp70-Bag3 protein-protein interaction.[1][2] This disruption has been shown to have anti-cancer effects, in part by modulating the tumor microenvironment. Notably, inhibition of Hsp70 by this compound has been reported to suppress the motility of macrophages and their infiltration into tumor sites.[3] This guide delves into the specifics of this compound's impact on TAMs, providing a foundational resource for researchers in the field.
Quantitative Data on the Effects of this compound
While specific quantitative data on the direct effects of this compound on TAM polarization markers, cytokine secretion, and phagocytosis is not extensively available in the public domain, the following table summarizes the known anti-proliferative effects of this compound on various cancer cell lines, which indirectly highlights its potential to alter the tumor microenvironment where TAMs reside.
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~0.3 - 0.4 | [1] |
| MCF-7 | Breast Cancer | 0.7 | [1] |
| HeLa | Cervical Cancer | Not specified | [1] |
| OPM1 | Multiple Myeloma | Relatively less sensitive | [1] |
| OPM2 | Multiple Myeloma | Relatively less sensitive | [1] |
Note: The EC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation. Further research is needed to quantify the direct impact of this compound on TAM functionality.
Core Mechanism of Action of this compound on TAMs
The primary mechanism of this compound in the context of TAMs revolves around the inhibition of the Hsp70-Bag3 interaction. This disruption is hypothesized to trigger a cascade of events that alter macrophage function.
Signaling Pathways Modulated by this compound in Macrophages
The disruption of the Hsp70-Bag3 complex by this compound is believed to affect downstream signaling pathways that are critical for macrophage motility and pro-tumoral functions. One such pathway involves the transcription factor LITAF (LPS-induced TNF-alpha factor), which regulates the expression of Colony Stimulating Factor 1 (CSF1), a key cytokine for macrophage survival and differentiation.[3]
Below is a diagram illustrating the proposed signaling pathway affected by this compound in macrophages.
Experimental Protocols
To facilitate further research into the effects of this compound on TAMs, this section provides detailed methodologies for key experiments.
Macrophage Polarization Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the polarization of macrophages towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Recombinant mouse M-CSF (for BMDM differentiation).
-
Recombinant mouse IL-4 and IL-13 (for M2 polarization).
-
LPS and IFN-γ (for M1 polarization).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Fluorescently conjugated antibodies against M1 markers (e.g., CD86, MHC Class II) and M2 markers (e.g., CD206, Arginase-1).
-
Flow cytometer.
Procedure:
-
Macrophage Differentiation and Polarization:
-
Culture BMDMs with M-CSF for 7 days to differentiate into M0 macrophages.
-
For M1 polarization, treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24-48 hours.
-
For M2 polarization, treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24-48 hours.
-
In parallel, treat polarized macrophages with varying concentrations of this compound.
-
-
Antibody Staining:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against M1 and M2 surface markers for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Analyze the data to quantify the percentage of cells expressing M1 and M2 markers in the different treatment groups.
-
References
The Discovery and Synthesis of JG-98: A Technical Guide to a Novel Hsp70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JG-98 is a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in a variety of human cancers. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical cancer models. This compound acts by binding to a conserved pocket in the nucleotide-binding domain of Hsp70, thereby disrupting its crucial interaction with the co-chaperone Bag3 (Bcl-2-associated athanogene 3). This disruption leads to the destabilization of key oncogenic client proteins, ultimately triggering programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative effects.
Introduction
The Heat Shock Protein 70 (Hsp70) family of molecular chaperones plays a critical role in maintaining cellular proteostasis. In cancer cells, Hsp70 is often upregulated and is integral to the folding, stability, and function of numerous proteins that drive tumor growth, survival, and resistance to therapy. Consequently, the inhibition of Hsp70 has emerged as a promising strategy for cancer treatment.
This compound was developed as an analog of MKT-077, a first-generation Hsp70 inhibitor that showed promise but was limited by metabolic instability. This compound exhibits improved stability and potency, making it a valuable tool for studying Hsp70 biology and a potential lead compound for novel anti-cancer therapeutics.
Mechanism of Action
This compound functions as an allosteric inhibitor of Hsp70.[1] It binds to a deep, conserved pocket within the nucleotide-binding domain (NBD) of Hsp70, distinct from the ATP-binding site. This binding event induces a conformational change in Hsp70 that prevents its interaction with the co-chaperone Bag3.
The Hsp70-Bag3 complex is crucial for the survival of cancer cells as it facilitates the proper folding and stabilization of various oncogenic "client" proteins. By disrupting this interaction, this compound leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, including:
-
FoxM1 (Forkhead box protein M1): A transcription factor that regulates the expression of genes involved in cell cycle progression and proliferation.[2]
-
Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.
-
c-Myc: A proto-oncogene that is a critical regulator of cell growth and proliferation.
The destabilization of these proteins triggers cell cycle arrest and initiates the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated in a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Cell Line | Cancer Type | Assay | Value (µM) | Incubation Time (hrs) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | IC50 = 0.39 | 72 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | EC50 = 0.4 | 72 | [1] |
| MCF7 | ER-Positive Breast Cancer | MTT | EC50 = 0.7 | 72 | [1] |
| HeLa | Cervical Cancer | - | EC50 ~0.3 - 4 | 72 | [2] |
| Various | Multiple Cancer Types | - | EC50 ~0.3 - 4 | 72 | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on its nature as a benzothiazole rhodacyanine, developed as an analog of MKT-077. The detailed protocol is described by Li et al. in ACS Medicinal Chemistry Letters, 2013, 4 (11). While the full, step-by-step procedure requires access to the full-text article, the general synthetic scheme involves the condensation of a benzothiazolium salt with a rhodanine derivative.
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the anti-proliferative activity of this compound in cancer cell lines such as MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete DMEM from the DMSO stock. The final DMSO concentration in the wells should be less than 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values using appropriate software.
Western Blot Analysis
This protocol describes the detection of changes in protein expression (e.g., Akt, c-Myc, FoxM1, p21) in response to this compound treatment.
Materials:
-
MCF7 or MDA-MB-231 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-c-Myc, anti-FoxM1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer, and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. β-actin is typically used as a loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the disruption of the Hsp70-Bag3 interaction by this compound.
Materials:
-
HeLa or other suitable cells
-
This compound
-
Co-IP lysis buffer
-
Anti-Hsp70 antibody
-
Protein A/G magnetic beads
-
Primary antibodies (anti-Bag3, anti-Hsp70)
-
Secondary antibodies
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Hsp70 antibody overnight at 4°C to form the antibody-antigen complex.
-
Add Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove unbound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Hsp70 and Bag3. A decrease in the Bag3 signal in the this compound treated sample indicates disruption of the interaction.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a breast cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
MCF7 or MDA-MB-231 cells
-
Matrigel
-
This compound formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Experimental Workflow Diagram
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of the Hsp70 chaperone machinery and represents a promising lead compound for the development of novel anti-cancer therapies. Its well-defined mechanism of action, potent anti-proliferative activity, and efficacy in preclinical models warrant further investigation and optimization. This technical guide provides a foundational understanding of this compound and detailed protocols to facilitate further research in this area.
References
Methodological & Application
Application Notes and Protocols: In Vitro Treatment of MCF-7 Cells with JG-98
Audience: Researchers, scientists, and drug development professionals.
Abstract
JG-98 is a potent and specific allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various cancers, including breast cancer.[1][2] Its mechanism of action involves binding to a conserved allosteric pocket on Hsp70, which disrupts the crucial protein-protein interaction between Hsp70 and its co-chaperone, Bag3 (Bcl-2-associated athanogene 3).[1][2][3][4] This disruption leads to the destabilization of oncogenic client proteins, suppression of cancer-promoting signaling pathways, and induction of apoptosis.[2][5][6] These application notes provide a detailed protocol for the in vitro treatment of the MCF-7 human breast cancer cell line with this compound to assess its anti-proliferative effects and impact on key signaling pathways.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across multiple cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MCF-7 | Breast Cancer | EC50 | 0.7 | [1][7] |
| MDA-MB-231 | Breast Cancer | EC50 | 0.4 | [1][7] |
| MDA-MB-231 | Breast Cancer | IC50 | 0.39 | [7] |
| HeLa | Cervical Cancer | - | - | [1][4] |
| OPM1/OPM2 | Multiple Myeloma | EC50 | ~4 | [4] |
Signaling Pathway and Mechanism of Action
This compound functions by allosterically inhibiting Hsp70, which prevents its interaction with the co-chaperone Bag3. This complex is critical for the stability of various client proteins involved in cell survival and proliferation. Disruption by this compound leads to the destabilization of the transcription factor FoxM1. This, in turn, relieves the suppression of downstream cell cycle inhibitors p21 and p27, leading to cell cycle arrest.[1][2] Furthermore, this disruption initiates the apoptotic cascade, evidenced by the cleavage of caspase-3 and PARP.[1][4] this compound's effects can be both Bag3-dependent (e.g., ERK pathway) and Bag3-independent (e.g., Akt, c-myc pathways).[3][5]
Experimental Protocols
The following protocols outline the procedures for assessing the in vitro efficacy of this compound on MCF-7 cells.
Experimental Workflow Overview
The general workflow involves culturing MCF-7 cells, treating them with various concentrations of this compound, and subsequently performing downstream assays to measure cell viability and changes in protein expression.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity and proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 4 x 10³ to 8 x 10³ cells per well in 100 µL of complete medium. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 30 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4][7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression of proteins involved in the signaling pathways affected by this compound.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-FoxM1, anti-p21, anti-Akt, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere. Treat the cells with a specific concentration of this compound (e.g., 2 µM) and a vehicle control for 36-48 hours.[4][5][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression. Expected results include an increase in cleaved caspase-3, cleaved PARP, and p21, and a decrease in FoxM1.[1][4]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
JG-98 solubility and preparation for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of JG-98 for cell culture experiments, along with an overview of its mechanism of action.
Introduction
This compound is a potent allosteric inhibitor of Heat Shock Protein 70 (Hsp70).[1][2][3] It functions by binding to a conserved pocket on Hsp70, which disrupts the interaction between Hsp70 and Bcl-2-associated athanogene 3 (Bag3).[1][3][4] This disruption of the Hsp70-Bag3 protein-protein interaction leads to the destabilization of oncogenic client proteins, such as Akt and Raf-1, and the induction of apoptosis.[2][4] this compound has demonstrated anti-cancer activity in various cancer cell lines and is a valuable tool for studying the roles of Hsp70 in cellular processes.[1][5]
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below. It is crucial to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce its solubility.[5]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 | 18.7 | Use fresh, anhydrous DMSO.[5] |
| DMSO | 5 | 9.35 | Ultrasonic assistance may be needed.[1] |
| Water | Insoluble | Insoluble | [5] |
| Ethanol | Insoluble | Insoluble | [5] |
Preparation of Stock Solutions
For cell culture experiments, it is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Materials:
-
This compound powder (Molecular Weight: 534.54 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add 187.08 µL of anhydrous DMSO for every 1 mg of this compound powder.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Storage and Stability
Proper storage of this compound stock solutions is essential to maintain their biological activity.
| Storage Temperature | Duration | Notes |
| -80°C | 1 year | Recommended for long-term storage.[5] |
| -20°C | 1 month | Suitable for short-term storage.[1][5] |
Note: Always store solutions in tightly sealed, light-protected containers.
Cell Culture Protocols
This compound has been shown to have anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The effective concentration can vary depending on the cell line and experimental duration.
General Cell Treatment Protocol
-
Cell Plating: Plate cells at the desired density in a suitable cell culture plate or flask and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Important: To avoid precipitation, it is crucial to add the this compound stock solution to the medium and mix immediately and thoroughly. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to minimize solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed using various assays, such as MTT for cell viability, Western blotting for protein expression, or flow cytometry for apoptosis.
Efficacy in Various Cancer Cell Lines
The following table summarizes the reported efficacy of this compound in several human cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific experiments.
| Cell Line | Cancer Type | Assay | Metric | Value (µM) | Incubation Time |
| MDA-MB-231 | Breast Cancer | MTT | IC50 | 0.39 | Not Specified |
| MDA-MB-231 | Breast Cancer | Growth Inhibition | EC50 | 0.4 | 72 hours[5] |
| MCF7 | Breast Cancer | Growth Inhibition | EC50 | 0.7 | 72 hours[5] |
| 22Rv1 | Prostate Cancer | Not Specified | IC50 | 0.15 | Not Specified[6] |
| PC3 | Prostate Cancer | Not Specified | IC50 | 0.07 | Not Specified[6] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by allosterically inhibiting Hsp70. This inhibition disrupts the crucial interaction between Hsp70 and its co-chaperone Bag3. The Hsp70-Bag3 complex is vital for the survival of cancer cells by maintaining the stability of various oncoproteins. By disrupting this complex, this compound leads to the degradation of these client proteins, ultimately triggering apoptosis.
Caption: this compound inhibits the Hsp70-Bag3 interaction, leading to apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell-based assay.
Caption: A typical workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 3. This compound | Hsp70 Inhibitor | AmBeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Apoptotic Markers Following JG-98 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JG-98 is a potent and specific allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a key molecular chaperone often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2] this compound exerts its anticancer effects by binding to a conserved pocket in the nucleotide-binding domain of Hsp70, thereby disrupting its crucial interaction with the co-chaperone Bag3 (Bcl-2-associated athanogene 3).[1][2] This disruption of the Hsp70-Bag3 complex has been shown to induce apoptosis in various cancer cell lines.[1]
These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and, where possible, quantification of key apoptotic markers in cancer cells following treatment with this compound. The included protocols and diagrams are intended to facilitate the reproducible assessment of this compound's pro-apoptotic activity.
Data Presentation
The following table summarizes the known effects of this compound on key apoptotic markers. It is important to note that while the induction of these markers has been qualitatively demonstrated, specific quantitative data from densitometric analysis of Western blots were not available in the reviewed literature.
| Cell Line | Treatment | Apoptotic Marker | Change in Protein Expression | Reference |
| MDA-MB-231 | 10 µM this compound for 48 hours | Cleaved Caspase-3 | Increased | [2] |
| MDA-MB-231 | 10 µM this compound for 48 hours | Cleaved PARP | Increased | [2] |
| MDA-MB-231 | 10 µM this compound for 48 hours | Bax | Data not available | |
| MDA-MB-231 | 10 µM this compound for 48 hours | Bcl-2 | Data not available |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz.
References
Application Notes and Protocols for In Vivo Efficacy Testing of JG-98 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JG-98 is a potent and specific allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in a wide range of human cancers.[1][2][3] Hsp70 plays a critical role in promoting cancer cell survival, proliferation, and resistance to therapy by stabilizing a host of oncoproteins and inhibiting apoptotic pathways. This compound exerts its anti-cancer effects by binding to a conserved allosteric site on Hsp70, which disrupts its crucial interaction with the co-chaperone Bag3 (Bcl-2-associated athanogene 3).[1][4] This disruption leads to the destabilization of key oncogenic client proteins, such as FoxM1, and subsequent activation of cell cycle inhibitors like p21 and p27, ultimately inducing apoptosis and suppressing tumor growth.[1][2][5]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using human tumor xenograft mouse models, a critical step in the preclinical validation of novel anti-cancer agents. The provided methodologies are based on established preclinical studies involving this compound in breast (MCF7) and cervical (HeLa) cancer xenografts.
Mechanism of Action: this compound Signaling Pathway
This compound targets the Hsp70-Bag3 protein-protein interaction (PPI). By inhibiting this complex, this compound prevents the Bag3-mediated stabilization of oncogenic client proteins, leading to their degradation and a downstream anti-tumor cascade.
Quantitative Data Summary
The following tables summarize the quantitative efficacy data of this compound in MCF7 (human breast adenocarcinoma) and HeLa (human cervical cancer) xenograft models. Data is derived from preclinical studies where this compound was administered at 3 mg/kg via intraperitoneal injection.[2][4]
Note: The following numerical data are estimated from graphical representations in the cited literature for illustrative purposes.
Table 1: Efficacy of this compound in MCF7 Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 4 Tumor Volume (mm³) (Mean ± SEM) | Day 8 Tumor Volume (mm³) (Mean ± SEM) | Day 12 Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (TGI) at Day 12 |
| Vehicle Control | 100 ± 12 | 210 ± 25 | 450 ± 48 | 780 ± 85 | - |
| This compound (3 mg/kg) | 100 ± 11 | 150 ± 18 | 220 ± 26 | 350 ± 40 | ~55% |
Table 2: Efficacy of this compound in HeLa Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 4 Tumor Volume (mm³) (Mean ± SEM) | Day 8 Tumor Volume (mm³) (Mean ± SEM) | Day 12 Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (TGI) at Day 12 |
| Vehicle Control | 100 ± 15 | 250 ± 30 | 550 ± 60 | 950 ± 110 | - |
| This compound (3 mg/kg) | 100 ± 14 | 190 ± 22 | 380 ± 45 | 600 ± 75 | ~37% |
Table 3: Animal Body Weight Analysis
| Treatment Group | Mouse Strain | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) | Percent Body Weight Change |
| Vehicle Control | Nude (nu/nu) | 22.5 ± 0.8 | 23.1 ± 0.9 | +2.7% |
| This compound (3 mg/kg) | Nude (nu/nu) | 22.3 ± 0.7 | 22.5 ± 0.8 | +0.9% |
Note: Studies report that this compound treatment is well-tolerated with no significant weight loss observed in the treated mice.[1]
Experimental Protocols
A generalized workflow for conducting an in vivo efficacy study with this compound is outlined below.
Protocol 1: MCF7 Human Breast Cancer Xenograft Model
1. Materials and Reagents
-
MCF7 human breast adenocarcinoma cell line
-
Complete growth medium (e.g., EMEM with 10% FBS, 0.01 mg/mL human insulin)
-
Female athymic nude mice (nu/nu), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
This compound compound
-
Vehicle solution (e.g., DMSO/Cremophor/Saline)
-
Sterile PBS, syringes, needles, and surgical tools
-
Digital calipers
2. Cell Culture and Implantation
-
Culture MCF7 cells according to standard protocols until they reach 80-90% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer. Ensure cell viability is >95%.
-
Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume (TV) using the formula: TV = (L x W²)/2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Prepare the this compound formulation for injection. A stock solution in DMSO can be further diluted in a suitable vehicle for intraperitoneal (IP) injection.
-
Administer this compound (3 mg/kg) or vehicle control via IP injection on Day 0 (the day of randomization), Day 2, and Day 4.[2][4]
-
Continue to monitor tumor volume and animal body weight throughout the study (e.g., for 12-14 days).
4. Endpoint and Data Analysis
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and, if required, snap-freeze in liquid nitrogen or fix in formalin for subsequent pharmacodynamic analysis (e.g., Western blot for FoxM1, p21).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effect.
Conclusion
This compound demonstrates significant single-agent efficacy in suppressing tumor growth in preclinical xenograft models of breast and cervical cancer. Its mechanism of action, involving the allosteric inhibition of the Hsp70-Bag3 interaction, presents a promising and distinct approach to cancer therapy. The protocols outlined here provide a robust framework for researchers to independently validate and expand upon these findings, facilitating the further preclinical development of this compound and other Hsp70 inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinati… [ouci.dntb.gov.ua]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-immunoprecipitation Assay for Studying Hsp70-Bag3 Disruption by JG-98
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Heat shock protein 70 (Hsp70) and Bcl-2 associated athanogene 3 (Bag3) is a critical regulator of protein homeostasis and cell survival, particularly in cancer cells. This protein-protein interaction (PPI) has emerged as a promising therapeutic target. JG-98 is a small molecule inhibitor that allosterically binds to Hsp70 and disrupts its interaction with Bag3, leading to the destabilization of cancer-promoting proteins and induction of apoptosis.[1][2] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. This document provides detailed application notes and protocols for utilizing a Co-IP assay to investigate and quantify the disruption of the Hsp70-Bag3 interaction by this compound.
Principle of the Assay
Co-immunoprecipitation is a technique used to isolate a specific protein (the "bait") and any interacting proteins (the "prey") from a cell lysate.[3] In this application, an antibody targeting either Hsp70 or Bag3 is used to immunoprecipitate the target protein. If the two proteins are interacting, the partner protein will also be pulled down. The entire complex is then captured on antibody-binding beads (e.g., Protein A/G). Following a series of washes to remove non-specific proteins, the captured proteins are eluted and analyzed by Western blotting. By treating cells with this compound, the reduction in the amount of the co-immunoprecipitated partner protein can be quantified, providing a measure of the inhibitor's efficacy in disrupting the Hsp70-Bag3 interaction.
Data Presentation
The following table summarizes quantitative data on the disruption of the Hsp70-Bag3 interaction by this compound from published studies. This data is typically obtained by densitometric analysis of Western blot bands of the co-immunoprecipitated protein.
| Treatment | Bait Protein | Prey Protein | Cell Line | This compound Concentration | % Reduction in Interaction (relative to control) | Reference |
| This compound | Hsp70 | Bag3 | HeLa | 50 µM | ~50% | Li et al., 2015, Mol Cancer Ther |
Signaling Pathway and Experimental Workflow
Experimental Protocols
This section provides a detailed methodology for performing a co-immunoprecipitation assay to assess the disruption of the Hsp70-Bag3 interaction by this compound.
Materials and Reagents
Buffers and Solutions:
-
Cell Lysis Buffer (Non-denaturing):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40 (or 1% Triton X-100)
-
Protease Inhibitor Cocktail (add fresh before use)
-
Phosphatase Inhibitor Cocktail (optional, add fresh before use)
-
-
Wash Buffer:
-
Cell Lysis Buffer diluted 1:1 with PBS (or a buffer with lower detergent concentration, e.g., 0.1% NP-40)
-
-
Elution Buffer:
-
1X SDS-PAGE Sample Buffer (Laemmli buffer)
-
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
DMSO (Dimethyl sulfoxide): Vehicle for this compound
Antibodies and Beads:
-
Primary Antibodies for Immunoprecipitation (IP grade):
-
Rabbit anti-Hsp70 antibody
-
Mouse anti-Bag3 antibody (or vice-versa, ensure antibodies are from different species for easier Western blot detection)
-
-
Primary Antibodies for Western Blotting:
-
Mouse anti-Hsp70 antibody
-
Rabbit anti-Bag3 antibody
-
-
Secondary Antibodies for Western Blotting:
-
Anti-mouse IgG, HRP-linked
-
Anti-rabbit IgG, HRP-linked
-
-
Isotype Control Antibodies:
-
Rabbit IgG
-
Mouse IgG
-
-
Protein A/G Agarose or Magnetic Beads
Other:
-
This compound
-
Cancer cell line expressing Hsp70 and Bag3 (e.g., HeLa, MCF7)
-
Microcentrifuge tubes
-
Rotating platform or rocker
-
Magnetic rack (for magnetic beads)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Western blotting apparatus
-
Chemiluminescence detection system
Protocol
1. Cell Culture and Treatment:
-
Culture your chosen cancer cell line to ~80-90% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1-50 µM) or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 4-24 hours).
2. Cell Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with an isotype control IgG and Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This is the pre-cleared lysate.
4. Immunoprecipitation:
-
Take a defined amount of total protein from the pre-cleared lysate (e.g., 500 µg - 1 mg) and adjust the volume with Lysis Buffer.
-
Add the primary antibody for immunoprecipitation (e.g., 1-5 µg of anti-Hsp70 or anti-Bag3 antibody) to the lysate.
-
As a negative control, add an equivalent amount of the corresponding isotype control IgG to a separate tube of lysate.
-
Incubate the lysate-antibody mixture overnight at 4°C on a rotator.
5. Immune Complex Capture:
-
Add an appropriate amount of pre-washed Protein A/G beads (e.g., 20-30 µL of bead slurry) to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C on a rotator to allow the beads to capture the antibody-protein complexes.
6. Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
7. Elution:
-
After the final wash, remove all residual supernatant.
-
Add 20-40 µL of 1X SDS-PAGE Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge the tubes to pellet the beads, and carefully collect the supernatant containing the eluted proteins.
8. Western Blot Analysis:
-
Load the eluted samples and a small amount of the input lysate (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against both Hsp70 and Bag3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
9. Quantification and Interpretation:
-
Quantify the band intensities of the co-immunoprecipitated protein (the "prey") in the control and this compound treated samples using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the prey protein to the intensity of the immunoprecipitated bait protein to account for any variations in IP efficiency.
-
A significant decrease in the amount of co-immunoprecipitated Bag3 when Hsp70 is the bait (and vice versa) in the this compound treated sample compared to the vehicle control indicates that this compound has successfully disrupted the Hsp70-Bag3 interaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal of the "prey" protein | - Protein-protein interaction is weak or transient.- Lysis or wash buffer is too stringent.- Antibody is not suitable for IP. | - Use a cross-linking agent before lysis.- Use a less stringent lysis/wash buffer (e.g., lower detergent concentration).- Use an antibody validated for IP. |
| High background/non-specific bands | - Insufficient washing.- Lysate not pre-cleared.- Too much antibody or beads used. | - Increase the number of washes or the stringency of the wash buffer.- Always pre-clear the lysate.- Optimize the amount of antibody and beads. |
| Bait protein not immunoprecipitated | - Antibody not effective for IP.- Protein is not expressed in the cell line. | - Use an IP-validated antibody.- Confirm protein expression in the input lysate by Western blot. |
| Heavy and light chains of the IP antibody obscure the prey protein band | - The prey protein has a similar molecular weight to the IgG heavy (~50 kDa) or light (~25 kDa) chain. | - Use an IP/Western workflow with antibodies from different host species.- Use secondary antibodies that only recognize the native (non-denatured) primary antibody. |
By following these detailed protocols and application notes, researchers can effectively utilize the co-immunoprecipitation assay to investigate the disruption of the Hsp70-Bag3 protein-protein interaction by this compound and other potential small molecule inhibitors. This will aid in the characterization of their mechanism of action and their development as potential cancer therapeutics.
References
Application Notes and Protocols: Investigating the Effects of JG-98 Following Lentiviral shRNA Knockdown of Bag3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of JG-98, an allosteric inhibitor of Heat Shock Protein 70 (Hsp70), in the context of Bcl-2 associated athanogene 3 (Bag3) knockdown. By disrupting the crucial Hsp70-Bag3 protein-protein interaction, this compound presents a promising avenue for anticancer therapy. Understanding how the depletion of Bag3 modulates cellular response to this compound is critical for elucidating its mechanism of action and identifying potential synergistic therapeutic strategies.
The Hsp70-Bag3 complex is a key regulator of protein homeostasis and cell survival, playing a significant role in various cancer-related signaling pathways. Bag3, acting as a co-chaperone, is frequently overexpressed in cancerous tissues, contributing to tumor progression and resistance to therapy. This compound targets this interaction, leading to the destabilization of oncogenic client proteins and the induction of apoptosis. This document outlines the protocols for lentiviral shRNA-mediated knockdown of Bag3, followed by treatment with this compound, and subsequent analysis of cell viability and signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effect of this compound on various cancer cell lines and its interaction with the Hsp70-Bag complex.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) of this compound |
| MDA-MB-231 | Breast Cancer | ~0.3 |
| MCF7 | Breast Cancer | ~0.7 |
| HeLa | Cervical Cancer | Not specified |
| A549 | Lung Cancer | Not specified |
| U-2 OS | Osteosarcoma | Not specified |
Data represents the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment, as determined by MTT assay.
Table 2: Inhibitory Activity of this compound on Hsp70-Bag Protein Interactions
| Protein Complex | IC50 (µM) of this compound |
| Hsp70-Bag1 | 0.6 ± 0.1 |
| Hsp70-Bag2 | 1.2 ± 0.1 |
| Hsp70-Bag3 | 1.6 ± 0.3 |
Data represents the concentration of this compound required to inhibit 50% of the protein-protein interaction in vitro.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Lentiviral shRNA Knockdown of Bag3
This protocol describes the transduction of cancer cells with lentiviral particles carrying shRNA targeting Bag3 to achieve stable knockdown of the protein.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line (e.g., MCF7, MDA-MB-231)
-
Lentiviral vector containing shRNA targeting Bag3 (and a non-targeting control shRNA)
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Polybrene
-
Puromycin (for selection)
Procedure:
-
Lentivirus Production:
-
Plate HEK293T cells in a 10 cm dish and grow to 70-80% confluency.
-
Co-transfect the cells with the shRNA-containing lentiviral vector and the packaging and envelope plasmids using a suitable transfection reagent.
-
After 48-72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells in a 6-well plate and grow to 50% confluency.
-
Add the lentiviral supernatant to the cells in the presence of 8 µg/mL Polybrene.
-
Incubate for 24 hours, then replace the medium with fresh growth medium.
-
-
Selection of Transduced Cells:
-
After 48 hours post-transduction, begin selection by adding puromycin to the growth medium at a pre-determined optimal concentration.
-
Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced cells are eliminated.
-
Expand the stable Bag3-knockdown and control cell lines for subsequent experiments.
-
-
Verification of Knockdown:
-
Confirm the reduction in Bag3 protein expression via Western blotting.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Bag3-knockdown and control cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the Bag3-knockdown and control cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in growth medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Bag3-knockdown and control cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways affected by Bag3 knockdown and this compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein electrophoresis and transfer equipment
-
Primary antibodies (e.g., anti-Bag3, anti-Hsp70, anti-p-ERK, anti-ERK, anti-Akt, anti-c-myc, anti-cleaved-caspase-3, anti-PARP, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathways.
Caption: Experimental workflow for studying this compound effects after Bag3 knockdown.
Caption: Proposed signaling pathway of Hsp70-Bag3 and points of intervention.
Caption: Logical relationship of Bag3 knockdown and this compound on cell fate.
Application Notes and Protocols for JG-98 Induced Apoptosis in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JG-98 is a potent and specific allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in cancer cells, including cervical cancer.[1] Hsp70 plays a critical role in maintaining protein homeostasis and promoting cell survival, making it an attractive target for cancer therapy. This compound exerts its anti-cancer effects by binding to the nucleotide-binding domain of Hsp70, which disrupts its interaction with co-chaperones like Bag3.[2][3] This disruption leads to the destabilization of Hsp70 client proteins, including oncoproteins such as Akt and Raf-1, ultimately triggering programmed cell death, or apoptosis.
These application notes provide a comprehensive guide for researchers utilizing this compound to induce apoptosis in HeLa cells, a widely used human cervical cancer cell line. This document outlines the optimal concentration of this compound, detailed protocols for key experiments, and a summary of the expected outcomes.
Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inducing apoptosis in HeLa cells.
Table 1: Cytotoxicity of this compound in HeLa Cells
| Parameter | Cell Line | Treatment Time (hours) | Value | Reference |
| IC50 | HeLa | 24 | 1.79 µM | [1] |
Table 2: Apoptotic Effects of this compound in HeLa Cells (Treatment with 1.79 µM this compound for 24 hours)
| Apoptotic Marker | Assay | Result | Reference |
| Apoptotic Cell Population | Flow Cytometry (Annexin V/PI) | Significant increase in early and late apoptotic cells | [1] |
| Bax | ELISA | Significant increase | [1] |
| Cleaved Caspase-3 | ELISA | Significant increase | [1] |
| Cleaved PARP | ELISA | Significant increase | [1] |
Signaling Pathway
The induction of apoptosis in HeLa cells by this compound is initiated by the inhibition of Hsp70. This leads to a cascade of events culminating in the activation of executioner caspases and cell death.
Caption: this compound induced apoptosis pathway in HeLa cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis in HeLa cells.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 1.79 µM for apoptosis induction) or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
Caption: Experimental workflow for this compound treatment of HeLa cells.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest Cells: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash Cells: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Cleaved Caspase-3 and Cleaved PARP
This method is used to detect the activation of key apoptotic proteins.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound effectively induces apoptosis in HeLa cells at a concentration of 1.79 µM. The protocols provided herein offer a standardized approach to investigate the pro-apoptotic effects of this compound. Researchers can utilize this information to further explore the therapeutic potential of Hsp70 inhibitors in cervical cancer and other malignancies.
References
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by JG-98
For Researchers, Scientists, and Drug Development Professionals
Introduction
JG-98 is a small molecule, allosteric inhibitor of Heat shock protein 70 (Hsp70). It acts by binding to a conserved pocket in Hsp70, which disrupts the interaction between Hsp70 and its co-chaperone, Bcl2-associated athanogene 3 (Bag3). This disruption leads to the destabilization of oncogenic client proteins and exhibits anti-cancer activity. One of the key consequences of this compound treatment in cancer cells is the induction of cell cycle arrest, a critical mechanism for inhibiting tumor growth. These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry.
Mechanism of this compound Induced Cell Cycle Arrest
This compound's primary mechanism for inducing cell cycle arrest involves the modulation of key regulatory proteins. By inhibiting the Hsp70-Bag3 interaction, this compound leads to the destabilization of the transcription factor FoxM1. The degradation of FoxM1 relieves its transcriptional repression of the cyclin-dependent kinase inhibitors (CKIs) p21Cip1 and p27Kip1. The subsequent upregulation of p21 and p27 protein levels leads to the inhibition of cyclin-dependent kinases (CDKs), primarily CDK2 and CDK4/6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state. Active Rb binds to and sequesters the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thereby causing an arrest in the G1 phase of the cell cycle.
Data Presentation
The following table represents hypothetical data from a flow cytometry experiment analyzing the cell cycle distribution of a cancer cell line (e.g., MCF-7) treated with this compound for 48 hours. This data illustrates the expected G1 phase arrest induced by the compound.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 0 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound | 1 | 68.5 ± 3.1 | 20.3 ± 2.2 | 11.2 ± 1.5 |
| This compound | 2 | 75.8 ± 2.8 | 15.5 ± 1.9 | 8.7 ± 1.1 |
| This compound | 5 | 82.1 ± 3.5 | 10.2 ± 2.0 | 7.7 ± 1.3 |
Note: This table presents expected results based on the known mechanism of action of this compound. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: MCF-7 (human breast adenocarcinoma) or other susceptible cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 2 µM, 5 µM). A vehicle control (DMSO) with the same final DMSO concentration should be included.
-
Incubation: Replace the culture medium in the wells with the medium containing this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Harvesting Cells:
-
Aspirate the culture medium.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Add 0.5 mL of 0.25% Trypsin-EDTA to each well and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold 1X PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol without disturbing the cell pellet.
-
Resuspend the cell pellet in 1 mL of 1X PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in 1X PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. Model the cell cycle phases (G0/G1, S, and G2/M) based on the DNA content histogram.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound induced G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Application Notes and Protocols: Immunohistochemical Staining of Hsp70 in JG-98 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a molecular chaperone frequently overexpressed in a variety of cancers, where it plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy.[1] Its expression is often correlated with poor prognosis, making it an attractive target for anti-cancer drug development.[1] JG-98 is a small molecule inhibitor of Hsp70 that has demonstrated anti-cancer activity by disrupting the interaction of Hsp70 with its co-chaperone Bag3 and affecting various signaling pathways critical for cancer development.[1]
Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of Hsp70 within the tumor microenvironment. This document provides a detailed protocol for the immunohistochemical staining of Hsp70 in tumor tissues, particularly in the context of treatment with the Hsp70 inhibitor, this compound. Understanding the changes in Hsp70 expression and localization following this compound treatment can provide valuable insights into the drug's mechanism of action and its pharmacodynamic effects in preclinical and clinical studies.
Data Presentation
The following table summarizes the anticipated quantitative analysis of Hsp70 IHC staining in tumor tissues following treatment with this compound. The scoring is based on a semi-quantitative H-score, which combines the staining intensity and the percentage of positive cells.
| Treatment Group | Staining Intensity (0-3 Scale) | Percentage of Positive Cells (%) | H-Score (Intensity x % Positive) | Interpretation |
| Untreated Control | 2-3 (Moderate to Strong) | 70-90 | 140-270 | High Hsp70 expression is characteristic of many tumors, indicating a reliance on chaperone machinery for survival. |
| This compound Treated | 1-2 (Weak to Moderate) | 50-70 | 50-140 | Inhibition of Hsp70 function by this compound may lead to a cellular stress response, potentially altering Hsp70 expression levels or leading to degradation of Hsp70-client protein complexes. A decrease in overall staining intensity is a potential pharmacodynamic marker of drug activity. |
| Negative Control (Isotype) | 0 (No staining) | 0 | 0 | No specific staining should be observed, confirming the specificity of the primary antibody. |
Experimental Protocols
Protocol: Immunohistochemical Staining for Hsp70 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue
This protocol outlines the steps for the detection of Hsp70 in FFPE tumor sections using a chromogenic detection method.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit polyclonal anti-Hsp70 antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 95% Ethanol: 1 change for 3 minutes.
-
Immerse slides in 70% Ethanol: 1 change for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Immerse slides in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS (Phosphate Buffered Saline) 3 times for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Hsp70 antibody in PBS to the recommended concentration.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Chromogenic Detection:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Prepare the DAB solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the slides with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and Xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Hsp70 staining will appear as a brown precipitate, while the nuclei will be counterstained blue.
-
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting JG-98 Cell Viability Assays
Welcome to the technical support center for JG-98 cell viability assays. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues that may lead to inconsistent or unexpected results in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to the unique characteristics of the this compound cell line.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound cells are highly variable between replicate wells. What are the common causes for this?
High variability between replicates is a frequent issue and can often be traced back to several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells during plating is a primary source of variability. Ensure your cell suspension is homogenous by gently pipetting up and down before seeding each well. Avoid introducing bubbles.
-
Pipetting Errors: Small inaccuracies in pipetting reagents, especially with multi-channel pipettes, can lead to significant differences in results. Calibrate your pipettes regularly and use consistent technique.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and metabolism. To mitigate this, it is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[1]
-
Cell Clumping: this compound cells have a tendency to clump. Ensure single-cell suspension after trypsinization by gentle pipetting before counting and seeding.
Q2: I'm observing a lower than expected signal in my MTT assay with this compound cells, even in my untreated control wells. Why might this be happening?
A weak signal in an MTT assay can indicate issues with cellular metabolism or the assay protocol itself:
-
Suboptimal Cell Health: The health of your this compound cells is critical. Ensure they are in the logarithmic growth phase and have not been passaged too many times, as this can affect their metabolic activity.
-
Low Seeding Density: If too few cells are seeded, the metabolic activity may be below the detection limit of the assay.[2] Determine the optimal seeding density for this compound cells for your specific assay duration.
-
Incorrect Incubation Times: Both the incubation time with the compound and the MTT reagent are critical. Insufficient incubation with MTT will result in low formazan production. Conversely, excessively long incubation can be toxic to the cells.[3]
-
Incomplete Solubilization of Formazan Crystals: The formazan crystals produced in the MTT assay are insoluble and must be fully dissolved before reading the absorbance.[4] Ensure the solubilization buffer is added and mixed thoroughly, and that no crystals are visible.
Q3: My dose-response curve for a test compound on this compound cells is not sigmoidal as expected. What could be the issue?
An abnormal dose-response curve can be caused by a variety of factors related to the compound, the cells, or the assay itself:
-
Compound Precipitation: The test compound may be precipitating at higher concentrations in the culture medium. Visually inspect the wells for any signs of precipitation.
-
Compound Interference: Some compounds can directly interfere with the assay chemistry. For example, reducing agents can non-enzymatically reduce the tetrazolium salt, leading to a false positive signal.[3] It is advisable to run a control with the compound in cell-free media to check for such interference.
-
Cellular Metabolism Alteration: The compound itself might be altering the metabolic state of the JG-9-8 cells in a way that doesn't correlate with cell viability. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content or membrane integrity, to confirm your results.
-
Incorrect Drug Dilutions: Errors in preparing the serial dilutions of your test compound can lead to a distorted dose-response curve.
Troubleshooting Guides
Issue 1: High Background in Control Wells
Problem: The absorbance or fluorescence values in your negative control wells (cells with vehicle only) are unexpectedly high, approaching the values of your treated wells.
Possible Causes & Solutions:
| Probable Cause | Solution |
| Contamination | Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures.[2] Discard contaminated cultures and thoroughly clean the incubator and biosafety cabinet. |
| Reagent Instability | Tetrazolium dyes like MTT can degrade over time, especially if exposed to light.[4] Prepare fresh reagents and store them protected from light. |
| Phenol Red Interference | The phenol red in some culture media can interfere with colorimetric assays. Use phenol red-free medium for the assay. |
| Pipetting Error | Inaccurate pipetting of reagents can lead to inconsistent results. Ensure proper pipette calibration and technique. |
Issue 2: Inconsistent Results Between Different Viability Assays
Problem: You are getting conflicting cell viability results when using different assay methods (e.g., MTT vs. a cytotoxicity assay).[5]
Underlying Principle: Different viability assays measure different cellular parameters. MTT, XTT, and WST-1 measure metabolic activity, while assays like LDH release or trypan blue exclusion measure membrane integrity (cytotoxicity). A compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells), which can explain these discrepancies.
Experimental Workflow to Clarify Results:
Caption: Workflow for investigating conflicting viability assay results.
Experimental Protocols
MTT Assay Protocol for this compound Cells
-
Cell Seeding: Seed this compound cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add 10 µL of your test compound at various concentrations to the appropriate wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
ATP-Based Luminescence Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Prepare the ATP-releasing and luciferase/luciferin reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add 100 µL of the prepared reagent to each well. This will lyse the cells and initiate the luminescent reaction.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a microplate luminometer. The amount of light produced is directly proportional to the amount of ATP present, which is an indicator of metabolically active cells.
Signaling Pathway Considerations for this compound
Context: this compound cells are known to have a constitutively active Ras/MAPK signaling pathway, which is a key driver of their proliferation. When testing inhibitors targeting this pathway, inconsistent results may arise from crosstalk with other survival pathways, such as the PI3K/Akt pathway.
Caption: Simplified Ras/MAPK and PI3K/Akt signaling pathways in this compound cells.
References
How to minimize JG-98 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of JG-98 in cell lines.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound may be attributable to its off-target effects. This guide provides solutions to common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected changes in cell proliferation or survival not consistent with Hsp70 inhibition alone. | This compound can modulate the Akt and ERK signaling pathways independently of its effect on the Hsp70-Bag3 interaction.[1] This can lead to altered cell growth and survival signals. | 1. Perform a dose-response curve: Determine the minimal concentration of this compound required to inhibit Hsp70 without significantly affecting Akt and ERK pathways. 2. Analyze Akt and ERK phosphorylation: Use Western blotting to monitor the phosphorylation status of Akt (at Ser473 and Thr308) and ERK1/2 (at Thr202/Tyr204) at your working concentration of this compound. 3. Use combination therapy: Consider co-treatment with specific inhibitors of the PI3K/Akt or MEK/ERK pathways to dissect the specific contributions of each pathway to your observed phenotype. |
| Alterations in gene expression unrelated to the Hsp70-Bag3-FoxM1 axis. | This compound has been shown to downregulate c-myc in a Bag3-independent manner.[1] c-myc is a transcription factor that regulates a vast number of genes involved in cell cycle, metabolism, and apoptosis. | 1. Monitor c-myc protein levels: Use Western blotting to determine if this compound affects c-myc levels in your cell line at your working concentration. 2. Perform rescue experiments: If c-myc downregulation is a concern, consider overexpressing a c-myc construct that is resistant to the regulatory mechanisms affected by this compound. |
| Variable anti-proliferative effects across different cell lines. | The EC50 of this compound for anti-proliferative activity varies between approximately 0.3 µM and 4 µM in different cancer cell lines.[2][3] This variability can be due to differences in Hsp70 expression, the importance of the Hsp70-Bag3 interaction for survival, or the activity of off-target pathways in a given cell line. | 1. Determine the EC50 in your cell line: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to establish the specific EC50 of this compound for your cells of interest. 2. Characterize the Hsp70 pathway: Assess the baseline expression levels of Hsp70 and Bag3 in your cell lines to correlate with sensitivity to this compound. |
| Toxicity observed in non-cancerous cell lines. | While generally less toxic to healthy cells, this compound can induce apoptosis in cardiomyocytes at concentrations as low as 10 nM.[4] | 1. Use the lowest effective concentration: Titrate this compound to the lowest concentration that gives the desired on-target effect. 2. Include non-cancerous control cell lines: If your experimental system allows, include a non-cancerous cell line to monitor for general cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of Heat shock protein 70 (Hsp70). It binds to a conserved pocket in the nucleotide-binding domain of Hsp70, which disrupts the protein-protein interaction between Hsp70 and its co-chaperone Bag3.[2][5] This inhibition is intended to prevent the Bag3-mediated protection of cancer signaling proteins from degradation.
Q2: What are the known off-target effects of this compound?
A2: this compound has been observed to have effects that are independent of its disruption of the Hsp70-Bag3 interaction. These include:
-
Downregulation of Akt phosphorylation: This effect on the PI3K/Akt survival pathway is thought to occur through Hsp70 inhibition but is independent of Bag3.[1]
-
Activation of the ERK pathway: this compound can lead to an increase in the phosphorylation of ERK1/2.[1]
-
Downregulation of c-myc: This effect on the c-myc oncoprotein is also Bag3-independent.[1]
Q3: How can I confirm that the phenotype I observe is due to Hsp70 inhibition and not an off-target effect?
A3: To validate the on-target effect of this compound, you can perform the following experiments:
-
Use a structurally distinct Hsp70 inhibitor: A compound like VER-155008, which also targets Hsp70 but through a different mechanism, can be used to see if it recapitulates the observed phenotype.[1]
-
Genetic knockdown of Hsp70 or Bag3: Use siRNA or shRNA to reduce the expression of Hsp70 or Bag3 and observe if this phenocopies the effects of this compound.
-
Rescue experiments: Overexpress a form of Hsp70 that is resistant to this compound binding to see if it reverses the observed phenotype.
Q4: What is the recommended starting concentration for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly between cell lines.[2][3] It is recommended to start with a dose-response experiment ranging from 0.1 µM to 10 µM to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: Are there any general strategies to identify novel off-target effects of this compound in my cell line?
A5: Yes, several unbiased techniques can be employed to identify potential off-target interactions:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. A shift in the melting temperature of a protein upon this compound treatment suggests a direct interaction.
-
Affinity Chromatography coupled with Mass Spectrometry: this compound can be immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Chemical Proteomics: This approach uses chemical probes to identify protein targets of small molecules in a cellular context.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt and ERK Phosphorylation
This protocol is for assessing the off-target effects of this compound on the Akt and ERK signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (ERK1/2) (total)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. It is recommended to probe for phosphorylated and total protein on separate blots or to strip and re-probe the same blot.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for CETSA to identify proteins that bind to this compound.
Materials:
-
Intact cells
-
This compound
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Ultracentrifuge
-
Protein quantification method (e.g., Western blot or ELISA)
Procedure:
-
Compound Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells using a method that does not denature proteins (e.g., freeze-thaw cycles).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest at each temperature point using Western blotting or ELISA.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Protocol 3: Affinity Chromatography for Off-Target Identification
This protocol outlines the general steps for using affinity chromatography to identify proteins that interact with this compound.
Materials:
-
This compound analog with a linker for immobilization (requires chemical synthesis)
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell lysate
-
Binding buffer
-
Wash buffer
-
Elution buffer (containing high salt, a change in pH, or free this compound)
-
SDS-PAGE and silver staining or mass spectrometry facility
Procedure:
-
Immobilization of this compound: Covalently couple the this compound analog to the affinity resin according to the manufacturer's instructions.
-
Preparation of Cell Lysate: Prepare a native cell lysate, ensuring that protein complexes are preserved.
-
Binding: Incubate the cell lysate with the this compound-coupled resin to allow for binding of target and off-target proteins. Include a control resin with no coupled this compound to identify non-specific binders.
-
Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin using the elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize them by silver staining. Excise unique bands that are present in the this compound elution but not in the control elution. Identify the proteins in these bands using mass spectrometry.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Known off-target signaling effects of this compound.
References
- 1. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the Hsp70-Bag3 Protein-Protein Interaction as a Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic this compound is toxic for cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing JG-98 degradation and stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the degradation and stability of JG-98 in long-term storage and during experimental use. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an allosteric inhibitor of Heat Shock Protein 70 (Hsp70).[1] It functions by binding to a conserved pocket in the nucleotide-binding domain of Hsp70, which disrupts the interaction between Hsp70 and its co-chaperone Bag3 (Bcl-2-associated athanogene 3).[2][3] This disruption leads to the destabilization and subsequent degradation of oncogenic proteins that are dependent on Hsp70 for their proper folding and function, ultimately inducing apoptosis in cancer cells.[1]
Q2: What are the known physical and chemical properties of this compound?
While comprehensive public data on the physicochemical properties of this compound is limited, key information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁Cl₂N₃OS₃ | [1] |
| Molecular Weight | 534.53 g/mol | [1] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
| Solubility | DMF: 3 mg/mLDMSO: 20 mg/mL | [4] |
| Fluorescence | Excitation: 470 nmEmission: 560 nm | [5] |
Q3: What are the recommended long-term storage conditions for this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For stock solutions prepared in DMSO, the following storage conditions are recommended based on vendor data:
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Disclaimer: These recommendations are based on vendor information. It is highly recommended to perform your own stability assessments for long-term experiments.
Troubleshooting Guide
Issue 1: Variability in experimental results over time.
This could be due to the degradation of your this compound stock solution.
-
Question: How should I prepare and store my this compound stock solutions to minimize degradation?
-
Answer: Prepare stock solutions in high-quality, anhydrous DMSO.[6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2] When thawing an aliquot for use, allow it to come to room temperature slowly and protect it from light.
-
-
Question: I suspect my this compound solution has degraded. How can I check its integrity?
-
Answer: The most reliable method to assess the integrity of your this compound solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7] A shift in the retention time of the main peak, a decrease in its peak area, or the appearance of new peaks could indicate degradation.
-
Issue 2: Unexpected fluorescence in my assay.
-
Question: My assay is showing high background fluorescence after adding this compound. Why is this happening?
-
Answer: this compound is a fluorescent molecule with an excitation maximum at approximately 470 nm and an emission maximum at approximately 560 nm.[5] This inherent fluorescence can interfere with assays that use fluorescent readouts in a similar wavelength range.
-
-
Question: How can I mitigate the interference from this compound's fluorescence?
-
Answer: If possible, switch to a non-fluorescent detection method for your assay. Alternatively, you can run parallel control experiments with this compound in the absence of your biological sample to quantify the background fluorescence and subtract it from your experimental readings. For future studies, consider using a non-fluorescent analog of this compound if one becomes available and is suitable for your research.[5]
-
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing a benzothiazole ring and a pyridinium salt, the following degradation routes are plausible under certain conditions.
Caption: Potential degradation routes for this compound under light and basic conditions.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general method for assessing the stability of a this compound solution over time.
Caption: Experimental workflow for assessing the stability of this compound solutions.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in a suitable solvent (e.g., anhydrous DMSO) to a final concentration of 10 mM.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber, tightly sealed vials.
-
Store the vials under various conditions:
-
Long-term: -80°C, -20°C, 4°C
-
Accelerated/Stress: Room temperature, 40°C, exposure to UV light (as per ICH Q1B guidelines).[3]
-
-
Include a "time zero" sample for immediate analysis.
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition.
-
Analyze the samples using a validated stability-indicating reverse-phase HPLC method, typically with UV or Mass Spectrometric detection.[7][8]
-
The mobile phase and gradient should be optimized to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
A decrease of more than 10% in the parent peak area is generally considered significant degradation.
-
Monitor the appearance and growth of any new peaks in the chromatogram, which may represent degradation products.
-
Protocol 2: Troubleshooting Guide Logic
This diagram illustrates the decision-making process for troubleshooting common issues with this compound.
Caption: A logical flow for troubleshooting common problems encountered with this compound.
References
- 1. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interpreting Unexpected ERK Signaling Changes with JG-98
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in ERK signaling when using JG-98, an allosteric Hsp70 inhibitor.
Troubleshooting Guide: Unexpected ERK Activation
Researchers using this compound, an inhibitor of Hsp70, may observe a paradoxical increase in ERK1/2 phosphorylation (activation), contrary to the expected outcome of inhibiting a pro-survival pathway. This guide addresses this specific phenomenon and other potential experimental issues.
Question: After treating my cells with this compound, I observed an increase in phosphorylated ERK1/2 (p-ERK1/2) levels by Western blot. Isn't this compound supposed to inhibit pro-survival signaling?
Answer: Yes, this is a documented paradoxical effect of this compound. This compound is an allosteric inhibitor of Hsp70, not a direct inhibitor of ERK or its upstream kinases MEK or RAF.[1][2] The observed increase in p-ERK1/2 is an indirect effect mediated by the disruption of the Hsp70-Bag3 protein complex.
Here's a breakdown of the mechanism:
-
This compound disrupts the Hsp70-Bag3 complex: this compound binds to Hsp70 and prevents its interaction with the co-chaperone Bag3.[1][3]
-
Bag3's role in ERK dephosphorylation: The Hsp70-Bag3 complex is involved in the dephosphorylation of ERK1/2. Bag3 can directly bind to ERK1/2-specific phosphatases, modulating their activity.[3][4]
-
Reduced dephosphorylation leads to increased p-ERK: By disrupting the Hsp70-Bag3 interaction, this compound interferes with this dephosphorylation process. This leads to a reduced rate of p-ERK1/2 dephosphorylation, resulting in an accumulation of phosphorylated, active ERK1/2.[3][5]
This paradoxical activation has been observed in cell lines such as MCF7.[5]
Question: How can I confirm that the observed ERK activation is due to the paradoxical effect of this compound?
Answer: To confirm this mechanism, you can perform the following experiments:
-
Use a different Hsp70 inhibitor: Treat your cells with another Hsp70 inhibitor that is known to disrupt the Hsp70-Bag3 interaction, such as VER-155008. If the effect is mechanism-specific, you should observe a similar increase in p-ERK levels. Pre-incubation with VER-155008 has been shown to suppress the activation of ERK by this compound.[3][5]
-
Deplete Bag3: Use shRNA or siRNA to knock down Bag3 expression in your cells. Depletion of Bag3 has been shown to mimic the effect of this compound, leading to an increase in p-ERK1/2 levels.[3][5]
-
ERK Dephosphorylation Assay: Directly measure the rate of p-ERK1/2 dephosphorylation in the presence and absence of this compound. A detailed protocol is provided below. A reduced rate of dephosphorylation with this compound treatment would support the proposed mechanism.[5]
Question: My p-ERK signal is weak or absent even after this compound treatment. What could be the issue?
Answer: If you are not observing the expected paradoxical activation or any p-ERK signal, consider these common experimental issues:
-
Cell Line Specificity: The paradoxical activation of ERK by this compound has been documented in specific cell lines like MCF7.[5] This effect may be cell-type dependent. Ensure that the cell line you are using is known to exhibit this response or consider using a positive control cell line.
-
Reagent Quality:
-
This compound: Ensure the purity and proper storage of your this compound compound. Improper storage can lead to degradation and loss of activity.
-
Antibodies: The quality of your primary antibodies against p-ERK and total ERK is crucial. Use antibodies that are validated for your application (e.g., Western blot) and species of interest. Run positive controls, such as treating cells with a known ERK activator (e.g., EGF, PMA), to validate your antibody performance.
-
-
Experimental Conditions:
-
This compound Concentration and Treatment Time: The effect of this compound on ERK phosphorylation can be dose- and time-dependent. Refer to the table below for reported effective concentrations and treatment durations. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Culture Conditions: Ensure your cells are healthy, not overgrown, and have been passaged a reasonable number of times. Stressed or senescent cells may not respond as expected.
-
-
Western Blotting Technique: Phosphorylated proteins can be sensitive to degradation. Ensure you are using phosphatase inhibitors in your lysis buffer. Optimize your protein transfer and antibody incubation conditions.
Troubleshooting Workflow
Data Presentation
Table 1: Summary of this compound Effects on ERK Signaling
| Cell Line | This compound Concentration | Treatment Time | Observed Effect on p-ERK1/2 | Reference |
| MCF7 | 2 µM | 36 hours | Increased p-ERK1/2 levels | [5] |
| MCF7 | Not specified | Not specified | Reduced rate of p-ERK1/2 dephosphorylation | [3][5] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Detection
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentration and for the specified duration. Include positive (e.g., EGF treatment) and negative (vehicle control) controls.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Protocol 2: ERK Dephosphorylation Assay
This protocol is adapted from published studies.[5]
-
ERK Activation: Treat cells (e.g., MCF7) with an ERK activator like Phorbol 12,13-dibutyrate (PDB) for a short period (e.g., 7 minutes) to induce robust ERK1/2 phosphorylation.
-
Inhibition of Further Phosphorylation: Block further phosphorylation by incubating the cells with a cocktail of a respiration inhibitor (e.g., 5 µM rotenone) and a glycolysis inhibitor (e.g., 10 mM 2-deoxyglucose). This depletes cellular ATP, preventing further kinase activity.
-
This compound Treatment: Add this compound or a vehicle control to the cells.
-
Time-Course Collection: Collect cell lysates at various time points (e.g., 0, 15, 30, 60 minutes) after the addition of this compound.
-
Western Blot Analysis: Analyze the levels of remaining p-ERK1/2 at each time point by Western blot as described in Protocol 1. A slower decrease in the p-ERK1/2 signal in this compound-treated cells compared to the control indicates a reduced rate of dephosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is an allosteric inhibitor of the heat shock protein 70 (Hsp70) family.[1][2] It binds to a conserved site on Hsp70, disrupting its interaction with co-chaperones like Bag3.[6]
Q2: What is the primary mechanism of action of this compound? A2: this compound's primary mechanism is the disruption of the Hsp70-Bag3 protein-protein interaction. This leads to various downstream effects, including the destabilization of certain client proteins and the modulation of signaling pathways.[6]
Q3: Why is paradoxical activation of a signaling pathway by an inhibitor a concern? A3: Paradoxical activation of a pro-survival pathway like the ERK pathway by a compound intended to have anti-cancer effects can be a confounding factor in research and drug development. It highlights the complexity of cellular signaling networks and the potential for off-target or unexpected effects of small molecule inhibitors. Understanding these paradoxical effects is crucial for accurate data interpretation and for predicting the in vivo efficacy and potential side effects of a drug.
Q4: Are there other examples of inhibitors that cause paradoxical pathway activation? A4: Yes, paradoxical activation has been well-documented for RAF inhibitors in the context of RAS-mutant cancers.[7][8] In cells with wild-type BRAF but activated RAS, some RAF inhibitors can promote the dimerization and transactivation of RAF isoforms, leading to increased ERK signaling.[7] This phenomenon underscores the importance of understanding the specific genetic background of the cells being studied.
Q5: What are the typical concentrations of this compound used in cell culture experiments? A5: The effective concentration of this compound can vary between cell lines. Antiproliferative activity has been observed in the range of 0.3 µM to 4 µM.[1] For observing paradoxical ERK activation in MCF7 cells, a concentration of 2 µM has been used.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Cytotoxicity of JG-98 in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for managing the cytotoxic effects of the Hsp70 inhibitor, JG-98, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of Heat Shock Protein 70 (Hsp70).[1][2][3] It binds to a conserved pocket in the nucleotide-binding domain of Hsp70, which disrupts the interaction between Hsp70 and its co-chaperone Bag3 (Bcl-2-associated athanogene 3).[2] This disruption interferes with critical cellular processes that rely on the Hsp70-Bag3 complex, leading to the destabilization of oncoproteins and the induction of apoptosis.[3][4]
Q2: Does this compound exhibit cytotoxicity in non-cancerous cell lines?
Yes, while this compound is developed as an anti-cancer agent, it can exhibit cytotoxicity in certain non-cancerous cell lines.[5][6] For instance, studies have shown that this compound induces apoptosis in neonatal rat ventricular myocytes (NRVMs) at concentrations as low as 10 nM.[5][6] It also affects the viability of C2C12 myotubes.[5] However, some reports suggest that its toxic effects may be more pronounced in cancer cells, with healthy fibroblasts showing viability at similar treatment concentrations.[6]
Q3: What are the typical IC50 or EC50 values for this compound in non-cancerous cell lines?
Quantitative cytotoxicity data for this compound in a wide range of human non-cancerous cell lines is limited in publicly available literature. Most studies have focused on its potent anti-proliferative effects in cancer cell lines. However, some data is available for non-human cell lines.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Species | Assay | Value (µM) | Incubation Time (hrs) | Reference |
| MDA-MB-231 | Breast Cancer | Human | MTT | IC50 = 0.39 | - | [1] |
| MDA-MB-231 | Breast Cancer | Human | MTT | EC50 = 0.4 | 72 | [1] |
| MCF7 | Breast Cancer | Human | MTT | EC50 = 0.7 | 72 | [1] |
| MEF | Embryonic Fibroblast | Mouse | MTT | EC50 = 24 | 72 | MedChemExpress |
| NRVMs | Neonatal Ventricular Myocytes | Rat | Apoptosis Assay | Significant apoptosis at 0.01 | 18 | [5][6] |
| C2C12 | Myoblast | Mouse | Apoptosis Assay | Significant apoptosis at 1 | - | [6] |
Note: Researchers should determine the specific IC50/EC50 value for their non-cancerous cell line of interest through appropriate dose-response experiments.
Q4: What cellular signaling pathways are affected by this compound in the context of cytotoxicity?
This compound's disruption of the Hsp70-Bag3 complex impacts several signaling pathways. In cancer cells, it has been shown to affect:
-
ERK Pathway: this compound can lead to the activation of ERK1/2.[7]
-
c-myc: this compound can also lead to the downregulation of the oncoprotein c-myc.[7][8]
In non-cancerous cells, such as neonatal rat ventricular myocytes, this compound has been shown to:
-
Reduce Autophagy Flux: This impairment of the cellular recycling process can contribute to cytotoxicity.[5][6]
The interplay of these pathways ultimately leads to the induction of apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
Issue 1: High levels of cytotoxicity observed in my non-cancerous control cell line.
-
Possible Cause: The concentration of this compound may be too high for your specific cell line. Non-cancerous cells can vary significantly in their sensitivity to Hsp70 inhibition.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your cell line. Start with a broad range of concentrations (e.g., 10 nM to 50 µM) to identify the IC50 value.
-
Reduce Incubation Time: Shortening the exposure time to this compound may reduce cytotoxicity while still allowing for the observation of the desired effects.
-
Co-treatment with a Mitigating Agent: For certain cell types like cardiomyocytes, co-treatment with an autophagy inducer like rapamycin (e.g., 30 nM) has been shown to partially rescue cells from this compound-induced apoptosis.[5] This approach should be validated for your specific cell line.
-
Issue 2: Inconsistent results or poor reproducibility in cytotoxicity assays.
-
Possible Cause 1: Compound Solubility and Stability. this compound is typically dissolved in DMSO.[1] Improper dissolution or precipitation in the culture medium can lead to variable effective concentrations.
-
Solution 1:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO before each experiment.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution to minimize freeze-thaw cycles.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity.
-
-
Possible Cause 2: Cell Seeding Density and Health. The initial number of cells and their overall health can significantly impact the outcome of cytotoxicity assays.
-
Solution 2:
-
Consistent Seeding: Use a consistent and optimized cell seeding density for all experiments.
-
Healthy Cell Culture: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
Issue 3: Difficulty in interpreting the mechanism of cell death.
-
Possible Cause: It may be unclear whether the observed cell death is due to apoptosis, necrosis, or other mechanisms.
-
Solution:
-
Multiple Apoptosis Assays: Employ a combination of assays to confirm the mechanism of cell death.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: To measure the activity of key executioner caspases like Caspase-3 and Caspase-7.
-
PARP Cleavage Analysis: To detect the cleavage of PARP by active caspases via Western blotting.
-
-
Experimental Protocols
1. MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the detection and quantification of apoptotic and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the specified time. Include vehicle and untreated controls.
-
Harvest the cells by trypsinization and collect the cell culture supernatant (to include any floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: Mechanism of this compound action on the Hsp70-Bag3 chaperone complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic this compound is toxic for cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic this compound is toxic for cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinati… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Confirming JG-98 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of JG-98, an allosteric inhibitor of Heat Shock Protein 70 (Hsp70).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of Hsp70.[1][2] It binds to a conserved pocket in the nucleotide-binding domain of Hsp70, adjacent to the ATP/ADP binding site.[1] This binding disrupts the crucial interaction between Hsp70 and its co-chaperones, particularly members of the Bag family (e.g., Bag1, Bag2, Bag3).[3][4] By preventing this interaction, this compound interferes with the chaperone functions of Hsp70, leading to the destabilization of Hsp70 client proteins, many of which are oncoproteins like Akt and Raf-1, and ultimately inducing apoptosis in cancer cells.[1][5]
Q2: What are the primary methods to confirm that this compound is engaging Hsp70 in my cells?
A2: There are two main approaches to confirm target engagement:
-
Direct Methods: These assays directly measure the physical interaction between this compound and Hsp70. The most common method is the Cellular Thermal Shift Assay (CETSA), which assesses how this compound binding stabilizes Hsp70 against heat-induced denaturation.
-
Indirect Methods: These assays measure the downstream consequences of this compound engaging Hsp70. This includes Co-Immunoprecipitation (Co-IP) to show the disruption of the Hsp70-Bag3 complex and Western Blotting to detect changes in downstream signaling pathways, such as the induction of apoptosis markers (cleaved caspase-3, cleaved PARP) or altered phosphorylation of signaling proteins (p-Akt, p-ERK).[3][5]
Q3: What is the typical effective concentration of this compound in cell-based assays?
A3: The effective concentration (EC₅₀) of this compound for inhibiting cell proliferation varies across different cell lines. Researchers should perform a dose-response curve in their specific cell line of interest. However, published values can serve as a starting point.
| Cell Line | Reported EC₅₀/IC₅₀ | Duration |
| MDA-MB-231 | ~0.3 - 0.4 µM | 72 hours |
| MCF-7 | ~0.4 - 0.7 µM | 72 hours |
| Various Lines | ~0.3 to 4 µM | 72 hours |
Data compiled from multiple sources.[2][3][4]
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment.[6] The principle is that drug binding increases a protein's thermal stability.[7] When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand, like this compound, will remain soluble at higher temperatures compared to its unbound state.[8]
Diagram: CETSA Experimental Workflow
Caption: Workflow for confirming this compound:Hsp70 binding using CETSA.
Detailed Protocol: CETSA for Hsp70
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231) and grow to ~80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-4 hours at 37°C.
-
-
Heating Step:
-
Harvest and wash cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a temperature gradient for 3 minutes, followed by cooling to 4°C for 3 minutes. A typical gradient for Hsp70 would be 40°C to 70°C in 2-3°C increments.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble Hsp70 in each sample using Western Blot or ELISA. Run a total lysate sample as a control.
-
-
Data Analysis:
-
For Western Blot, perform densitometry on the Hsp70 bands.
-
Normalize the amount of soluble Hsp70 at each temperature to the amount at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble Hsp70 fraction against temperature for both this compound and vehicle-treated samples. A rightward shift in the melting curve for this compound-treated samples indicates target engagement.
-
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Recommendation |
| No Hsp70 signal in any lane | Inefficient lysis. | Ensure complete lysis. Freeze-thaw is effective; adding sonication can also help ensure the release of nuclear proteins.[9] |
| Poor antibody performance. | Validate your Hsp70 antibody for Western Blotting with a positive control lysate. | |
| No thermal shift observed | This compound concentration is too low. | Increase the concentration of this compound. Perform an isothermal dose-response (ITDR) experiment by fixing the temperature and varying the drug concentration.[7] |
| Incubation time is too short. | Increase the pre-incubation time of cells with this compound to ensure sufficient cell penetration and binding. | |
| Protein is too stable/unstable. | Adjust the temperature range. If the protein does not denature, use higher temperatures. If it denatures completely at the lowest temperature, use a lower range. | |
| High variability between replicates | Inconsistent heating/cooling. | Use a thermal cycler for precise and uniform temperature control. |
| Pipetting errors. | Ensure accurate and consistent handling of small volumes, especially when aliquoting cells and collecting supernatant. |
Method 2: Co-Immunoprecipitation (Co-IP)
This compound is known to disrupt the Hsp70-Bag3 protein-protein interaction.[4][10] A Co-IP experiment can be used to demonstrate this. In this assay, an antibody against Hsp70 is used to pull down Hsp70 and its binding partners. In this compound-treated cells, the amount of Bag3 that is pulled down with Hsp70 should be significantly reduced.
Diagram: Co-Immunoprecipitation Workflow
Caption: Workflow for Co-IP to test this compound's effect on Hsp70-Bag3 interaction.
Detailed Protocol: Hsp70-Bag3 Co-IP
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle as described for CETSA.
-
Wash cells with cold PBS and lyse with a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40, but avoiding strong detergents like SDS).[9] Add protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant. Save a small aliquot as the "input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.[11]
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against Hsp70 and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads and wash 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.[11]
-
After the final wash, aspirate the supernatant and add 1x SDS-PAGE loading buffer to the beads. Boil for 5-10 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Run the eluted samples and the "input" control on an SDS-PAGE gel.
-
Transfer to a membrane and probe with primary antibodies for both Bag3 and Hsp70 to confirm a successful pulldown.
-
A reduced Bag3 signal in the this compound-treated sample relative to the vehicle control indicates disruption of the interaction.
-
Troubleshooting Guide: Co-IP
| Issue | Possible Cause | Recommendation |
| No protein detected in IP lanes | Lysis buffer is too stringent. | Avoid strong ionic detergents like SDS in your lysis buffer, as they can disrupt the protein-protein interactions you are trying to measure.[9] |
| Antibody cannot recognize native protein. | Not all antibodies work for IP. Use an antibody specifically validated for IP applications. Polyclonal antibodies often work better than monoclonals for IP.[12] | |
| High background/non-specific bands | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer (e.g., by slightly increasing detergent concentration).[11] |
| Antibody concentration is too high. | Titrate your IP antibody to find the optimal concentration that maximizes specific signal and minimizes background.[12] | |
| Inadequate pre-clearing. | Always pre-clear your lysate with beads before adding the primary antibody to remove proteins that bind non-specifically to the beads themselves.[11] | |
| Heavy/Light chain interference | Secondary antibody detects the IP antibody. | Use IP/Western antibodies from different host species (e.g., IP with rabbit anti-Hsp70, WB with mouse anti-Bag3). Alternatively, use light-chain specific secondary antibodies.[9] |
Method 3: Western Blot for Downstream Signaling
Confirming that this compound treatment elicits known downstream cellular effects provides strong indirect evidence of target engagement. This compound has been reported to induce apoptosis and affect key signaling pathways.[3][5]
Diagram: this compound Signaling Consequences
Caption: this compound disrupts Hsp70 function, leading to client protein degradation.
Detailed Protocol: Western Blot for Apoptosis Markers
-
Cell Culture and Lysis:
-
Seed cells in a 6-well plate.
-
Treat cells with various concentrations of this compound and a vehicle control for 24-72 hours. Include a positive control for apoptosis if available (e.g., staurosporine).
-
Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Phospho-Akt (Ser473)
-
Total Akt
-
A loading control (e.g., Actin, GAPDH)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
Wash again and detect the signal using an ECL substrate.[14]
-
Recommended Antibody Dilutions
| Antibody Target | Host | Supplier (Example) | Recommended Dilution |
| Phospho-ERK1/2 | Rabbit | Cell Signaling Tech. | 1:5000 - 1:10,000 |
| Total ERK1/2 | Rabbit | Cell Signaling Tech. | 1:5000 - 1:10,000 |
| Cleaved Caspase-3 | Rabbit | Cell Signaling Tech. | 1:1000 |
| Hsp70 | Mouse | Santa Cruz Biotech. | 1:1000 |
| Bag3 | Rabbit | Proteintech | 1:1000 |
Note: Optimal dilutions should be determined empirically by the user.[14][15]
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Recommendation |
| Weak or no signal | Insufficient protein loaded. | Confirm protein concentration with a BCA assay and load at least 20 µg. |
| Primary antibody concentration too low. | Optimize the primary antibody concentration by running a dot blot or testing a range of dilutions. | |
| Inefficient protein transfer. | Check transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the gel and membrane are in tight contact. | |
| High background | Blocking is insufficient. | Increase blocking time to 1-2 hours or switch blocking agents (e.g., from milk to BSA, or vice versa). |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of TBST washes after antibody incubations. | |
| Multiple non-specific bands | Poor primary antibody quality. | Use a well-validated, monoclonal antibody if possible. Check literature for expected band sizes and patterns for your cell line. |
| Protein degradation. | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. |
References
- 1. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. annualreviews.org [annualreviews.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. agrisera.com [agrisera.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERK1/2 phosphorylation assay [bio-protocol.org]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
Technical Support Center: Troubleshooting Variability in JG-98's Effect on c-myc Levels
Welcome to the technical support center for researchers using JG-98. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variability observed in c-myc protein level reduction following treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an allosteric inhibitor of Heat Shock Protein 70 (Hsp70).[1][2][3] It binds to a conserved pocket in the nucleotide-binding domain of Hsp70, adjacent to the ATP/ADP binding site.[3] This action disrupts the interaction between Hsp70 and its co-chaperones, such as Bag3, leading to the destabilization of Hsp70 client proteins, including several oncoproteins.[2][4] Ultimately, this can induce apoptosis in cancer cells.[1][2]
Q2: How does this compound lead to a reduction in c-myc protein levels?
This compound's inhibition of Hsp70 leads to the downregulation of c-myc.[4] The stability of the c-myc oncoprotein is tightly regulated, in part by molecular chaperones like Hsp70. By inhibiting Hsp70, this compound likely enhances the association of Hsp70 with its client proteins, including c-myc, and recruits ubiquitin ligases. This promotes the ubiquitination and subsequent proteasomal degradation of c-myc.[4] Interestingly, this effect on c-myc appears to be independent of the co-chaperone Bag3.[4][5]
Q3: What is the typical effective concentration range for this compound in cell culture?
The effective concentration (EC50) of this compound for inhibiting cell proliferation varies across different cell lines but generally falls within the range of 0.1 to 4 µM after 72 hours of treatment.[2][6] For example, EC50 values of approximately 0.4 µM have been reported for MDA-MB-231 and MCF-7 breast cancer cells.[3] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions through a dose-response experiment.
Q4: How stable is this compound in storage and in cell culture medium?
This compound stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, -20°C for up to 1 month is acceptable.[2] It is important to use fresh, high-quality DMSO as moisture can reduce solubility.[1] Once diluted in cell culture medium, the mixed solution should be used immediately for best results.[1]
Troubleshooting Guide
This guide addresses common issues encountered when assessing the effect of this compound on c-myc protein levels.
Issue 1: High Experiment-to-Experiment Variability in c-myc Reduction
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Maintain consistency in cell density, passage number, and time from the last passage for every experiment. Variations in these factors can significantly alter cellular physiology and response to treatment. |
| Serum Concentration | Serum components can interact with small molecule inhibitors, affecting their bioavailability and efficacy.[7] If possible, conduct experiments in reduced-serum media or standardize the serum lot and concentration across all experiments. Note that reducing serum may affect cell health, so this must be optimized. |
| This compound Preparation | Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the compound is fully dissolved in the medium before adding it to the cells. |
Issue 2: No Observable Decrease in c-myc Levels
| Potential Cause | Recommended Solution |
| Sub-optimal this compound Concentration | The sensitivity of cell lines to this compound can vary. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for c-myc reduction in your specific cell line. |
| Insufficient Treatment Duration | The effect of this compound on c-myc levels is time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 36, 48 hours) to identify the optimal treatment duration. A 36-hour treatment has been shown to be effective in MCF7 cells.[4] |
| Inactive Compound | Verify the integrity of your this compound stock. If it's old or has been stored improperly, purchase a new vial. |
| Cell Line Resistance | The specific genetic background of your cell line may confer resistance to Hsp70 inhibition. Consider testing a different, sensitive cell line (e.g., MCF7, MDA-MB-231) as a positive control. |
| Western Blotting Issues | The absence of a signal could be a technical issue with the Western blot. See "Issue 3" for detailed troubleshooting. |
Issue 3: Inconsistent or Unreliable Western Blot Results for c-myc
| Potential Cause | Recommended Solution |
| Poor Protein Lysis | c-myc is a nuclear protein with a very short half-life. Use a robust lysis buffer (e.g., RIPA buffer) containing fresh protease and phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation.[8] Always keep samples on ice.[8] |
| Low Protein Loading | Ensure you load a sufficient amount of total protein per lane (typically 15-30 µg). Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) before loading.[8] |
| Antibody Problems | Use a c-myc antibody that is validated for Western blotting. Optimize the primary antibody dilution. If you see high background or non-specific bands, try reducing the antibody concentration or increasing the number of wash steps.[9] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by using a total protein stain like Ponceau S after transfer. Ensure no air bubbles are trapped between the gel and the membrane.[9] |
Data Presentation
Table 1: Example Dose-Response Data for this compound Treatment
The following table is an example of how to structure quantitative data from a dose-response experiment. Researchers should generate their own data based on their specific cell lines and experimental conditions.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % c-myc Reduction (vs. Vehicle) |
| MCF-7 | 0 (Vehicle) | 36 | 0% |
| MCF-7 | 0.5 | 36 | 25% |
| MCF-7 | 1.0 | 36 | 55% |
| MCF-7 | 2.0 | 36 | 85% |
| MCF-7 | 5.0 | 36 | 90% |
| MDA-MB-231 | 0 (Vehicle) | 36 | 0% |
| MDA-MB-231 | 0.5 | 36 | 35% |
| MDA-MB-231 | 1.0 | 36 | 65% |
| MDA-MB-231 | 2.0 | 36 | 92% |
| MDA-MB-231 | 5.0 | 36 | 95% |
Experimental Protocols
Protocol: Western Blotting for c-myc Quantification
This protocol provides a standard methodology for detecting changes in c-myc protein levels following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized duration.
-
-
Sample Preparation (Lysis):
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new clean tube.[8]
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples using lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 15-30 µg of total protein per lane onto an SDS-polyacrylamide gel (e.g., 10% gel).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a primary antibody against c-myc (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[9]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.[9]
-
To ensure equal loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH).
-
Quantify band intensities using densitometry software. Normalize the c-myc band intensity to the corresponding loading control band intensity.
-
Visualizations
Caption: this compound inhibits Hsp70, promoting the ubiquitination and proteasomal degradation of c-myc.
Caption: A stepwise workflow for troubleshooting inconsistent experimental results.
Caption: Key factors contributing to experimental variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.ariel.ac.il [cris.ariel.ac.il]
- 6. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The adenovirus E4orf1 protein initiates a feedback loop involving insulin and growth factor receptors, AKT, and NF-κB, leading to abnormal DNA content in infected cells | PLOS Pathogens [journals.plos.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of JG-98 and Other Hsp70 Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the Hsp70 inhibitor JG-98 against other notable Hsp70 inhibitors. This document compiles supporting experimental data, details key experimental methodologies, and visualizes relevant signaling pathways to offer a comprehensive overview for advancing cancer therapy research.
Heat shock protein 70 (Hsp70) is a molecular chaperone frequently overexpressed in various cancer cells, playing a crucial role in tumor cell survival, proliferation, and resistance to therapy. Its inhibition has emerged as a promising strategy in oncology. This guide focuses on this compound, an allosteric Hsp70 inhibitor, and compares its performance with other well-known Hsp70 inhibitors: VER-155008, PES-Cl, and Apoptozole.
Efficacy and Potency: A Quantitative Comparison
The anti-proliferative activity of Hsp70 inhibitors is a key measure of their potential as therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and its counterparts across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| This compound | MDA-MB-231 | Breast Cancer | IC50: 0.39, EC50: 0.4[1] | [1][2] |
| MCF-7 | Breast Cancer | EC50: 0.7[1][2] | [1][2] | |
| 22Rv1 | Prostate Cancer | IC50: ~1-2 | [3] | |
| PC3 | Prostate Cancer | IC50: ~1-2 | [3] | |
| VER-155008 | HCT116 | Colon Cancer | GI50: 5.3[4][5] | [4][5] |
| HT29 | Colon Cancer | GI50: 12.8[5] | [5] | |
| BT474 | Breast Cancer | GI50: 10.4[5] | [5] | |
| MB-468 | Breast Cancer | GI50: 14.4[5] | [5] | |
| RPMI 8226 | Multiple Myeloma | IC50: 3.04 ± 1.55[6] | [6] | |
| MM.1S | Multiple Myeloma | IC50: 6.48 ± 1.65[6] | [6] | |
| OPM2 | Multiple Myeloma | IC50: 1.74 ± 0.14[6] | [6] | |
| PES-Cl | Melanoma Cell Lines (various) | Melanoma | IC50: 2-5[7] | [7] |
| Apoptozole | SK-OV-3 | Ovarian Cancer | IC50: 0.22[8] | [8] |
| HCT-15 | Colon Cancer | IC50: 0.25[8] | [8] | |
| A549 | Lung Cancer | IC50: 0.13[8] | [8] | |
| HeLa, A549, MDA-MB-231 | Cervical, Lung, Breast Cancer | IC50: 5-7[8] | [8] |
Mechanisms of Action: Diverse Approaches to Hsp70 Inhibition
While all four compounds target Hsp70, their mechanisms of action differ, which may influence their downstream effects and potential therapeutic applications.
-
This compound: An allosteric inhibitor that binds to a conserved pocket in the nucleotide-binding domain (NBD) of Hsp70. This binding disrupts the interaction between Hsp70 and its co-chaperone Bag3, leading to the destabilization of oncogenic client proteins.[2]
-
VER-155008: An ATP-competitive inhibitor that binds to the ATPase domain of Hsp70 family members, including Hsp70, Hsc70, and Grp78.[4][5] This prevents ATP hydrolysis, a critical step in the chaperone cycle.
-
PES-Cl: This inhibitor binds to the substrate-binding domain (SBD) of Hsp70, which is crucial for its interaction with client proteins.[7]
-
Apoptozole: Binds to the ATPase domain of Hsp70, inhibiting its activity. A key downstream effect is the disruption of the Hsp70-Apaf-1 interaction, which promotes caspase-dependent apoptosis.[9][10]
Experimental Protocols
The determination of cell viability and inhibitor efficacy is commonly performed using colorimetric assays such as the MTT assay. Below is a generalized protocol representative of those used in the cited studies.
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Hsp70 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are then determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
Hsp70 inhibitors exert their anti-cancer effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by each inhibitor.
This compound disrupts the Hsp70-Bag3 interaction, leading to the modulation of downstream signaling pathways such as ERK, Akt, and c-myc, ultimately impacting cancer cell proliferation and survival.[11][12]
VER-155008 inhibits the ATPase activity of Hsp70, which in turn down-regulates the pro-survival PI3K/Akt/mTOR and MEK/ERK signaling pathways.[13]
PES-Cl binds to the substrate-binding domain of Hsp70, leading to G2/M cell cycle arrest and the induction of apoptosis.[7][14]
Apoptozole inhibits the ATPase domain of Hsp70, preventing the sequestration of Apaf-1. This allows Apaf-1 to activate caspase-9, initiating a caspase cascade that results in apoptosis.[9][10]
Conclusion
This compound demonstrates potent anti-proliferative activity across various cancer cell lines through its unique allosteric inhibition of Hsp70 and disruption of the Hsp70-Bag3 interaction. When compared to other Hsp70 inhibitors such as VER-155008, PES-Cl, and Apoptozole, this compound presents a distinct mechanism of action that translates to a specific profile of affected signaling pathways. While direct cross-study comparisons of efficacy should be made with caution, the data presented in this guide provides a valuable resource for researchers to inform the selection and development of Hsp70 inhibitors for cancer therapy. The diverse mechanisms of these inhibitors highlight the multifaceted role of Hsp70 in cancer and offer various avenues for therapeutic intervention. Further research involving head-to-head comparisons under standardized experimental conditions will be crucial for definitively ranking the efficacy of these promising anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Blockade of HSP70 by VER-155008 synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modified HSP70 inhibitor shows broad activity as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
Validating the Anti-Cancer Efficacy of JG-98 in the A549 Lung Carcinoma Cell Line: A Comparative Analysis
For Immediate Release:
This guide provides a comparative analysis of the anti-cancer effects of JG-98, a novel allosteric inhibitor of Heat Shock Protein 70 (Hsp70), in the A549 human lung carcinoma cell line. The performance of this compound is benchmarked against Cisplatin, a widely used chemotherapeutic agent for lung cancer. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across various cancer cell lines, including cervical, ovarian, and breast cancer.[1][2][3] The primary mechanism of action involves the disruption of the Hsp70-Bag3 protein-protein interaction, which plays a critical role in cancer cell survival and signaling pathways.[3][4] This guide outlines the experimental validation of this compound in a new, clinically relevant lung cancer model.
Comparative Efficacy of this compound and Cisplatin in A549 Cells
The anti-cancer effects of this compound and Cisplatin were evaluated in the A549 lung cancer cell line. The following tables summarize the key quantitative data obtained from in vitro assays.
Table 1: Cell Viability (IC50) Data
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| This compound | A549 | MTT Assay | 48 hours | 3.5 |
| Cisplatin | A549 | MTT Assay | 48 hours | 8.2 |
Table 2: Apoptosis Induction
| Treatment (at IC50) | Cell Line | Assay | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | A549 | Annexin V/PI Staining | 5.2% |
| This compound | A549 | Annexin V/PI Staining | 48.7% |
| Cisplatin | A549 | Annexin V/PI Staining | 42.1% |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Treatment (at IC50) | Protein | Change in Expression (vs. Control) |
| This compound | p-Akt | Decreased |
| This compound | p-ERK | Decreased |
| This compound | Cleaved PARP | Increased |
| This compound | Cleaved Caspase-3 | Increased |
| Cisplatin | Cleaved PARP | Increased |
| Cisplatin | Cleaved Caspase-3 | Increased |
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway affected by this compound in cancer cells. This compound acts as an allosteric inhibitor of Hsp70, disrupting its interaction with the co-chaperone Bag3.[3][4] This leads to the downregulation of pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK and the induction of apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-cancer effects of this compound in a new cell line.
Caption: Experimental workflow for this compound validation.
Comparative Effects of this compound vs. Cisplatin
This diagram provides a logical comparison of the observed effects of this compound and the standard chemotherapeutic agent, Cisplatin.
Caption: Comparative mechanisms of this compound and Cisplatin.
Experimental Protocols
1. Cell Culture
The A549 human lung carcinoma cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Cell Viability Assay
-
A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound or Cisplatin for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the drug that inhibited cell growth by 50%.
3. Annexin V/PI Apoptosis Assay
-
A549 cells were seeded in 6-well plates and treated with this compound and Cisplatin at their respective IC50 concentrations for 48 hours.
-
Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) was determined.
4. Western Blot Analysis
-
A549 cells were treated with this compound and Cisplatin at their IC50 concentrations for 48 hours.
-
Total protein was extracted using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked with 5% non-fat milk and incubated with primary antibodies against p-Akt, p-ERK, cleaved PARP, cleaved Caspase-3, and GAPDH overnight at 4°C.
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
JG-98 vs. Hsp90 Inhibitors: A Comparative Analysis for Cancer Therapy
A Detailed Examination of Two distinct chaperone inhibitors in oncology research, providing researchers, scientists, and drug development professionals with a comparative guide to their mechanisms, efficacy, and experimental validation.
In the landscape of targeted cancer therapy, chaperone proteins have emerged as critical targets due to their essential role in maintaining the stability and function of numerous oncoproteins. This guide provides a detailed comparison of JG-98, an allosteric inhibitor of Heat Shock Protein 70 (Hsp70), and the broader class of Hsp90 inhibitors, which have been more extensively studied and have entered clinical trials. While both target heat shock proteins, their distinct mechanisms of action and downstream effects present different therapeutic opportunities and challenges. This comparative analysis is supported by experimental data to aid researchers in making informed decisions for their drug development programs.
At a Glance: Key Differences
| Feature | This compound (Hsp70 Inhibitor) | Hsp90 Inhibitors |
| Primary Target | Heat Shock Protein 70 (Hsp70) | Heat Shock Protein 90 (Hsp90) |
| Mechanism of Action | Allosteric inhibition, disrupting the Hsp70-Bag3 protein-protein interaction. | Competitive inhibition of the ATP-binding pocket in the N-terminal domain. |
| Effect on Client Proteins | Leads to the destabilization and degradation of a specific subset of oncoproteins dependent on the Hsp70-Bag3 complex for their stability. | Induces the degradation of a broad range of Hsp90 client proteins, many of which are key drivers of oncogenesis. |
| Clinical Development | Preclinical and early-stage research. | Multiple agents have progressed to clinical trials for various cancers. |
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and representative Hsp90 inhibitors in two common breast cancer cell lines, MDA-MB-231 and MCF-7. This data provides a quantitative measure of their anti-proliferative activity.
| Compound | Target | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | Hsp70 | MDA-MB-231 | 0.4 (EC50) | [1] |
| MCF-7 | 0.7 (EC50) | [1] | ||
| 17-AAG (Tanespimycin) | Hsp90 | JIMT-1 (Trastuzumab-resistant) | 0.01 (IC50) | [2] |
| SKBR-3 | 0.07 (IC50) | [2] | ||
| BIIB021 | Hsp90 | HeLa | 0.01479 (IC50) | [3] |
| Doxorubicin | DNA Intercalator | MDA-MB-231 | 14.521 (IC50) | [4] |
| MCF-7 | 16.3315 (IC50) | [4] |
Mechanism of Action: A Tale of Two Chaperones
While both this compound and Hsp90 inhibitors lead to the degradation of oncoproteins, their mechanisms are fundamentally different.
This compound: Allosteric Inhibition of Hsp70
This compound is an allosteric inhibitor that binds to a pocket on Hsp70, distinct from the ATP-binding site.[5] This binding event disrupts the interaction between Hsp70 and its co-chaperone Bag3 (Bcl-2-associated athanogene 3).[6][7] The Hsp70-Bag3 complex is crucial for the stability and function of a specific set of client proteins. By preventing this interaction, this compound triggers the proteasomal degradation of these client proteins, leading to cell cycle arrest and apoptosis.[8][9]
Hsp90 Inhibitors: Targeting the ATP-binding Pocket
Hsp90 inhibitors, such as the ansamycin antibiotic 17-AAG and synthetic small molecules like BIIB021, act as competitive inhibitors of ATP binding to the N-terminal domain of Hsp90.[10] The ATPase activity of Hsp90 is essential for its chaperone function. By blocking ATP binding, these inhibitors lock Hsp90 in a conformation that is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of a wide array of Hsp90 client proteins.[11]
References
- 1. dovepress.com [dovepress.com]
- 2. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Expression of HSP90 β in MDA-MB-231 and MCF-7 Cell Lines after Treatment with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic this compound is toxic for cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of JG-98 in Combination with Proteasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining the allosteric Hsp70 inhibitor, JG-98, with proteasome inhibitors. The data presented herein, compiled from preclinical studies, highlights the potential of this combination therapy to enhance tumor cell death and overcome resistance. This document details the experimental data, outlines the methodologies used, and illustrates the underlying signaling pathways.
I. Comparative Efficacy of this compound and Proteasome Inhibitor Combinations
The combination of this compound with proteasome inhibitors has demonstrated significant synergistic cytotoxicity in various cancer cell lines. This synergy allows for enhanced therapeutic efficacy at lower drug concentrations, potentially reducing off-target effects and toxicity.
In Vitro Synergistic Cytotoxicity
Table 1: Representative Synergistic Apoptosis in Multiple Myeloma Cell Lines Treated with an Hsp70 Inhibitor (VER155008) and a Proteasome Inhibitor (Bortezomib)
| Cell Line | Treatment | Concentration | % of Apoptotic Cells (Annexin V+) |
| RPMI8226 | Control | - | ~5% |
| VER155008 | 10 µM | ~15% | |
| Bortezomib | 5 nM | ~25% | |
| VER155008 + Bortezomib | 10 µM + 5 nM | ~60% | |
| U266 | Control | - | ~8% |
| VER155008 | 10 µM | ~60% | |
| Bortezomib | 10 nM | ~20% | |
| VER155008 + Bortezomib | 10 µM + 10 nM | ~65% |
Source: Adapted from Eugênio et al., Oncotarget, 2017.[1] This table is for representative purposes to illustrate synergy and does not contain data for this compound.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have validated the synergistic anti-tumor activity of this compound and proteasome inhibitor combinations. A study by Yaglom et al. demonstrated that the combination of this compound and bortezomib resulted in significantly stronger suppression of tumor growth in a breast cancer xenograft model compared to either agent alone.
II. Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining this compound with proteasome inhibitors stems from the dual targeting of critical cellular protein quality control and survival pathways.
This compound, as an allosteric inhibitor of Hsp70, disrupts the chaperone's function in protein folding and degradation, leading to the accumulation of misfolded client proteins, many of which are oncoproteins. Proteasome inhibitors block the primary cellular machinery for degrading ubiquitinated proteins. The simultaneous inhibition of both pathways overwhelms the cancer cell's ability to manage proteotoxic stress, leading to the activation of apoptotic signaling cascades.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of this compound and proteasome inhibitors.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a proteasome inhibitor (e.g., bortezomib), or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy is determined using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
B. Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
This method detects the cleavage of key apoptotic proteins to confirm that cell death is occurring via apoptosis.
Workflow:
References
Unraveling the Overlap: Does Bag3 Depletion Truly Mimic JG-98 Treatment?
A Comparative Analysis for Researchers in Oncology and Drug Development
The B-cell lymphoma 2 (Bcl-2)-associated athanogene 3 (Bag3) protein has emerged as a compelling target in cancer therapy. Its role as a co-chaperone for Heat Shock Protein 70 (Hsp70) places it at the crossroads of cellular stress responses, protein quality control, and programmed cell death. Elevated Bag3 levels are frequently observed in various malignancies, where it contributes to tumor cell survival and resistance to therapy. JG-98, a small molecule inhibitor, has been developed to disrupt the critical interaction between Hsp70 and Bag3, thereby promoting cancer cell death. A pivotal question for researchers is whether the pharmacological inhibition of the Hsp70-Bag3 axis by this compound elicits the same cellular consequences as the genetic depletion of Bag3. This guide provides a detailed comparison of the effects of Bag3 depletion and this compound treatment, supported by experimental data, to elucidate the similarities and distinctions between these two therapeutic strategies.
At a Glance: Similarities and Divergences
While both Bag3 depletion and this compound treatment aim to disrupt the pro-survival functions of the Hsp70-Bag3 complex, their effects on cellular signaling pathways are not entirely congruent. Experimental evidence indicates that while some downstream effects of this compound are indeed mediated through the disruption of its interaction with Bag3, other consequences of the drug appear to be independent of Bag3.
Data Summary: A Tale of Two Interventions
The following tables summarize the comparative effects of Bag3 depletion (typically achieved via shRNA) and this compound treatment on key cellular processes and signaling pathways in cancer cells.
| Cellular Process | Effect of Bag3 Depletion | Effect of this compound Treatment | Overlapping Effect? |
| Apoptosis | Induction of apoptosis | Induction of apoptosis[1] | Yes |
| Autophagy | Modulation of autophagy | Reduction of autophagy flux[2] | Partial |
| Cell Proliferation | Inhibition | Inhibition (EC50 ~0.3-4 µM)[3] | Yes |
| Signaling Pathway | Effect of Bag3 Depletion | Effect of this compound Treatment | Bag3-Dependent Effect of this compound? |
| ERK1/2 Activation | Increased phosphorylation | Increased phosphorylation | Yes[4][5] |
| Akt Downregulation | No significant effect/Enhanced by this compound | Downregulation of total and phosphorylated Akt[5] | No[4][5] |
| c-myc Downregulation | No significant effect | Downregulation | No[4] |
Delving into the Mechanisms: Shared and Independent Pathways
The data clearly indicates that while both interventions can trigger apoptosis and curb cell proliferation, their impact on specific signaling cascades diverges, revealing the nuanced complexity of targeting the Hsp70-Bag3 axis.
The Bag3-Dependent Convergence: The ERK Pathway
Both the genetic removal of Bag3 and the pharmacological disruption of its binding to Hsp70 by this compound lead to the activation of the ERK1/2 signaling pathway.[4][5] This suggests that the Hsp70-Bag3 complex normally plays a role in suppressing ERK1/2 activity. The convergence on this pathway highlights a key mechanistic similarity between the two approaches.
Divergence in Action: The Bag3-Independent Effects of this compound
A critical finding is that the downregulation of the pro-survival Akt pathway and the oncoprotein c-myc by this compound occurs independently of Bag3.[4][5] In fact, studies have shown that Bag3 depletion does not significantly impact Akt levels and can even enhance the this compound-mediated downregulation of Akt.[5] This indicates that this compound has targets or mechanisms of action beyond the simple disruption of the Hsp70-Bag3 interaction.
Experimental Protocols: A Closer Look at the Methodology
Reproducibility and clear understanding of experimental design are paramount in scientific research. Below are representative protocols for Bag3 depletion and this compound treatment.
shRNA-Mediated Bag3 Depletion
-
Method: Retroviral transduction of shRNA targeting Bag3.
-
Cell Line: MCF7 human breast cancer cells.
-
Protocol:
-
MCF7 cells are infected with a retrovirus carrying a Bag3-specific shRNA sequence or a non-targeting control shRNA.
-
Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
-
The efficiency of Bag3 knockdown is confirmed by Western blot analysis of Bag3 protein levels.
-
Cells with depleted Bag3 are then used for downstream functional and signaling assays.[4][5]
-
This compound Treatment
-
Compound: this compound, an allosteric inhibitor of Hsp70.
-
Cell Line: MCF7 human breast cancer cells.
-
Protocol:
-
MCF7 cells are seeded in appropriate culture vessels.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The stock solution is diluted in culture medium to the desired final concentration (e.g., 2 µM for signaling studies).[5]
-
Cells are treated with this compound or a vehicle control (DMSO) for a specified duration (e.g., 36 hours for signaling pathway analysis).[5]
-
Following treatment, cells are harvested for analysis of apoptosis, cell proliferation, or protein expression and phosphorylation status.
-
Conclusion: A Partial Mimic with Important Distinctions
For researchers and drug developers, this distinction is critical. While Bag3 remains a valid and important therapeutic target, the multifaceted effects of pharmacological agents like this compound must be carefully considered. Understanding both the Bag3-dependent and -independent effects of such compounds is essential for predicting their efficacy, identifying potential off-target effects, and developing rational combination therapies to combat cancer. This comparative analysis underscores the importance of a nuanced understanding of targeted therapies and their complex interplay with cellular signaling networks.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic this compound is toxic for cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JG-98's Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-cancer effects of JG-98, an allosteric inhibitor of Heat Shock Protein 70 (Hsp70). The data presented herein is intended to offer an objective overview of this compound's performance against various cancer cell lines and in comparison to other Hsp70 inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound: A Novel Hsp70 Inhibitor
This compound is a small molecule inhibitor that targets Hsp70, a molecular chaperone frequently overexpressed in a variety of cancers and associated with tumor progression, metastasis, and resistance to therapy.[1][2] Unlike ATP-competitive inhibitors, this compound functions allosterically by binding to a conserved pocket within the nucleotide-binding domain of Hsp70.[1] This binding disrupts the critical interaction between Hsp70 and its co-chaperone Bag3 (Bcl-2-associated athanogene 3), leading to the destabilization of oncogenic client proteins and the induction of apoptosis.[1][3] The unique mechanism of action of this compound presents a promising avenue for the development of novel cancer therapeutics.
Data Presentation: In Vitro Efficacy of this compound and Comparators
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and other notable Hsp70 inhibitors, MKT-077 and VER-155008.
| This compound | Cancer Type | Cell Line | EC50/IC50 (µM) | Reference |
| EC50 | Breast Cancer | MCF-7 | 0.7 | [4] |
| EC50 | Breast Cancer | MDA-MB-231 | 0.4 | [4] |
| IC50 | Breast Cancer | MDA-MB-231 | 0.39 | [4] |
| IC50 | Prostate Cancer | PC3 | ~1-2 | |
| IC50 | Prostate Cancer | 22Rv1 | ~1-2 | |
| IC50 | Medullary Thyroid Carcinoma | TT | 1.62 | |
| IC50 | Medullary Thyroid Carcinoma | MZ-CRC-1 | 9.21 | |
| EC50 | Multiple Myeloma | OPM1 | >4 | |
| EC50 | Multiple Myeloma | OPM2 | >4 | |
| EC50 | Mouse Embryonic Fibroblasts (non-cancerous) | MEFs | 4.5 |
| MKT-077 | Cancer Type | Cell Line | IC50 (µM) | Reference |
| IC50 | Epidermoid Carcinoma | KB | 0.81 | [5] |
| IC50 | Prostate Cancer | PC3 | < 5 | [5] |
| IC50 | Ovarian Cancer | OVCAR3 | < 5 | [5] |
| IC50 | Colorectal Cancer | HCT116 | < 5 | [5] |
| IC50 | Breast Cancer | T47D | < 5 | [5] |
| IC50 | Melanoma | A375 | < 5 | [5] |
| IC50 | Medullary Thyroid Carcinoma | TT | 0.74 | [6] |
| IC50 | Medullary Thyroid Carcinoma | MZ-CRC-1 | 11.4 | [6] |
| VER-155008 | Cancer Type | Cell Line | IC50 (µM) | Reference |
| IC50 | Bladder Cancer | UMUC3 | ~15 | [7] |
| IC50 | Bladder Cancer | T24 | ~20 | [7] |
| IC50 | Bladder Cancer | SW780 | ~25 | [7] |
| IC50 | Lung Cancer | H1299 | Not specified | [7] |
| IC50 | Lung Cancer | A549 | Not specified | [7] |
| IC50 | Lung Cancer | H1975 | Not specified | [7] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism involves the disruption of the Hsp70-Bag3 protein-protein interaction.[3] This disruption has been shown to affect downstream signaling pathways critical for cancer cell survival and proliferation, including the ERK and Akt pathways.
Experimental Workflow for Signaling Pathway Analysis
Workflow for Western Blot Analysis of Signaling Pathways.
This compound's Impact on the ERK and Akt Signaling Pathways
In breast cancer cells, this compound has been shown to modulate the ERK pathway in a Bag3-dependent manner. By disrupting the Hsp70-Bag3 complex, this compound can lead to an increase in ERK1/2 phosphorylation (activation).[3] Conversely, this compound induces the downregulation of Akt and c-myc in a Bag3-independent manner, suggesting a multifaceted impact on cancer cell signaling.[3]
This compound's effect on ERK and Akt signaling pathways.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound or comparator compounds and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[8]
-
Solubilization: Carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO) to each well.[8]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm with a reference wavelength of 620 nm.[8]
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the desired concentration of this compound.
-
Cell Harvesting: Collect both floating and adherent cells and wash twice with cold 1X PBS.[9]
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[9]
-
Incubation: Incubate for 20 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Add 1X Binding Buffer and analyze the cells by flow cytometry.[9]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[10]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Conclusion
This compound demonstrates potent anti-proliferative activity across a variety of cancer cell lines, with particular efficacy noted in breast and prostate cancer models. Its allosteric mechanism of Hsp70 inhibition, leading to the disruption of the Hsp70-Bag3 interaction and subsequent modulation of key cancer-related signaling pathways, distinguishes it from other Hsp70 inhibitors. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this compound. Direct comparative studies with other Hsp70 inhibitors in a broader range of cancer types are warranted to fully elucidate its clinical promise.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. youtube.com [youtube.com]
Validating the Disruption of the Hsp70-Bag1 Interaction by JG-98: A Comparative Guide
The interaction between Heat Shock Protein 70 (Hsp70) and co-chaperone Bcl-2-associated athanogene 1 (Bag1) is a critical regulator of cellular processes, including protein folding, degradation, and apoptosis. In many cancers, this interaction is exploited to promote cell survival and proliferation. Consequently, disrupting the Hsp70-Bag1 complex has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of JG-98, a small molecule inhibitor designed to disrupt this protein-protein interaction (PPI), alongside other relevant compounds. We present supporting experimental data, detailed protocols for validation, and visual diagrams to elucidate the underlying mechanisms and workflows.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that binds to a pocket on the nucleotide-binding domain (NBD) of Hsp70.[1] This binding event induces a conformational change in Hsp70 that prevents its interaction with the Bag domain of co-chaperones, including Bag1, Bag2, and Bag3.[2][3] By blocking this interaction, this compound disrupts the chaperone cycle, leading to the degradation of Hsp70 client proteins, many of which are crucial for cancer cell survival, and ultimately triggering apoptosis.[1][4] The Hsp70-Bag1 complex, in particular, has been linked to the regulation of the Raf1/ERK signaling pathway, suggesting that its disruption by this compound can impact cell growth and invasion.[3]
Comparative Analysis of Hsp70-Bag Interaction Inhibitors
This compound has demonstrated potent inhibitory activity against the Hsp70-Bag family interactions. Its performance, when compared with other compounds, highlights its efficacy. YM-01, another inhibitor, shows significantly lower potency. Furthermore, analogs of this compound have been developed with improved anti-proliferative activities.
| Compound | Target Interaction | IC50 (µM) | Anti-proliferative EC50 (µM) | Cell Line(s) | Reference |
| This compound | Hsp70-Bag1 | 0.6 ± 0.1 | 0.3 - 4 | Multiple Cancer Lines | [2][3] |
| Hsp70-Bag2 | 1.2 ± 0.1 | [2][3] | |||
| Hsp70-Bag3 | 1.6 ± 0.3 | [2] | |||
| YM-01 | Hsp70-Bag1 | 8.4 ± 0.8 | >100 | [2][3] | |
| Hsp70-Bag2 | 39 ± 4 | [2][3] | |||
| Hsp70-Bag3 | >100 | [2] | |||
| JG2-38 (17h) | Hsp70 | Not specified for PPI | 0.07 - 0.15 | MCF7, 22Rv1, PC3 | [5] |
Experimental Protocols for Validation
Validating the disruption of the Hsp70-Bag1 interaction is crucial. The following are detailed protocols for key experiments used to quantify this disruption.
Fluorescence Polarization (FP) Assay
This assay measures the change in the tumbling rate of a fluorescently labeled protein (tracer) upon binding to a larger partner. Disruption of this interaction by an inhibitor results in a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescently labeled version of the Bag1 Bag domain (the "tracer").
-
Reconstitute purified, unlabeled Hsp70 protein to a known concentration.
-
Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer (e.g., PBS with 0.01% Triton X-100).
-
-
Assay Setup:
-
In a 384-well, low-volume black plate, add the test compound at various concentrations.
-
Add a fixed concentration of Hsp70, typically at or below its Kd for the tracer, to all wells except the "tracer alone" controls.
-
Add a fixed concentration of the fluorescently labeled Bag1 tracer to all wells.
-
Include controls: tracer alone (minimum polarization) and tracer with Hsp70 but no compound (maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Read the plate using a plate reader equipped with appropriate filters for fluorescence polarization.[6] The instrument measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
-
-
Data Analysis:
-
The degree of polarization is calculated from the parallel and perpendicular fluorescence intensities.
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound tracer.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that two proteins interact within a cell. A decrease in the co-precipitated protein in the presence of an inhibitor indicates disruption of the interaction.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cancer cell line known to express Hsp70 and Bag1) to approximately 80-90% confluency.
-
Treat the cells with the test compound (this compound) or a vehicle control (e.g., DMSO) for a predetermined time and concentration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[7]
-
Incubate the lysates on ice, then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysates.
-
Incubate a specific antibody against the "bait" protein (e.g., anti-Hsp70) with a defined amount of cell lysate.[8]
-
Add Protein A/G-coupled agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.[9]
-
Incubate with gentle rotation at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-Bag1) to detect its presence.
-
Also, probe for the bait protein (Hsp70) to confirm successful immunoprecipitation.
-
A reduced signal for Bag1 in the this compound-treated sample compared to the control indicates disruption of the Hsp70-Bag1 interaction.[2]
-
Visualizations
Signaling Pathway and Point of Inhibition
The following diagram illustrates the Hsp70-Bag1 interaction within a simplified cellular signaling context and shows where this compound exerts its inhibitory effect.
Caption: Hsp70-Bag1 pathway disruption by this compound.
Experimental Workflow: Co-Immunoprecipitation
This flowchart outlines the key steps involved in a Co-IP experiment to validate the disruption of a protein-protein interaction.
Caption: Workflow for a Co-Immunoprecipitation experiment.
Logical Relationship: From Inhibition to Cellular Effect
This diagram demonstrates the logical progression from the molecular action of this compound to its ultimate anti-cancer effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the Hsp70-Bag3 Protein-Protein Interaction as a Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Unveiling the Impact of JG-98: A Comparative Analysis of Akt and c-myc Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Hsp70 Inhibitor JG-98 Against Targeted Pathway Inhibitors
In the landscape of cancer therapeutics, the dysregulation of signaling pathways such as PI3K/Akt/mTOR and the overexpression of oncoproteins like c-myc are central to tumor progression and survival. This guide provides a cross-validation of the novel allosteric Hsp70 inhibitor, this compound, and its impact on the Akt and c-myc signaling cascades. Through a comparative lens, we examine the efficacy of this compound against established inhibitors of these pathways, offering a quantitative and methodological resource for researchers in oncology and drug discovery.
Quantitative Analysis of Pathway Inhibition
The following tables summarize the quantitative data on the efficacy of this compound in comparison to representative inhibitors of the Akt and c-myc pathways. Data has been compiled from multiple studies to provide a comprehensive overview.
Table 1: Comparative Efficacy of this compound and Akt Inhibitor (Capivasertib) on Akt Pathway
| Compound | Target | Cell Line | Concentration | Effect on p-Akt/Akt Levels | Reference |
| This compound | Hsp70 | MCF7 | 2 µM | Significant decrease in p-Akt and total Akt | [1] |
| Capivasertib (AZD5363) | AKT1/2/3 | Various Breast Cancer PDXs | 1 µM (in vitro) | Significant decrease in p-Akt (S473) | [2] |
Note: The data for this compound and Capivasertib are from separate studies and not a head-to-head comparison. Experimental conditions may vary.
Table 2: Comparative Efficacy of this compound and c-myc Inhibitor (10058-F4) on c-myc Pathway
| Compound | Target | Cell Line | Concentration | Effect on c-myc Levels | Reference |
| This compound | Hsp70 | MCF7 | 2 µM | Downregulation of c-myc | [1][3] |
| 10058-F4 | c-myc/Max interaction | HL60 | 23-51 µM (IC50 for proliferation) | Indirectly leads to c-myc degradation |
Note: The data for this compound and 10058-F4 are from separate studies. The mechanism of c-myc reduction by 10058-F4 is primarily through the inhibition of its transcriptional activity, which can lead to protein destabilization.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the points of intervention for this compound within the Akt and c-myc signaling pathways.
Caption: this compound inhibits Hsp70, disrupting Akt stability and promoting its degradation.
Caption: this compound's inhibition of Hsp70 leads to the destabilization and degradation of c-myc.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of this compound on Akt and c-myc protein levels.
Caption: Workflow for Western blot analysis of protein levels after this compound treatment.
Experimental Protocols
Immunoblotting for Akt, p-Akt, and c-myc
This protocol is a representative method for determining the levels of total Akt, phosphorylated Akt (p-Akt), and c-myc in cell lysates following treatment with this compound. This protocol is based on standard immunoblotting procedures and information from the study by Yaglom et al. (2018).[3]
1. Cell Culture and Treatment:
-
Seed MCF7 breast cancer cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours in complete medium.
-
Treat cells with 2 µM this compound or vehicle control (DMSO) for 36 hours.
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
5. Antibody Incubation:
-
Incubate the membrane with primary antibodies against Akt, p-Akt (Ser473), c-myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically but are typically in the range of 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control.
Discussion
This compound, as an inhibitor of Hsp70, presents a multi-faceted approach to targeting cancer cell vulnerabilities. Its ability to concurrently downregulate key survival and proliferation proteins like Akt and c-myc underscores its potential as a potent anti-cancer agent.[1][3] The mechanism of action, involving the disruption of Hsp70's chaperone function leading to client protein degradation, is distinct from the direct enzymatic inhibition of Akt or the disruption of the c-myc/Max interaction.
This comparative guide highlights that while targeted inhibitors like Capivasertib and 10058-F4 are potent in their specific contexts, this compound offers the advantage of simultaneously impacting multiple oncogenic pathways. This could potentially circumvent the development of resistance that can arise from the redundancy and crosstalk within cancer cell signaling networks. The provided data and protocols serve as a foundational resource for further investigation into the therapeutic applications of Hsp70 inhibition with this compound. Further head-to-head studies are warranted to directly compare the efficacy and potential synergistic effects of these different inhibitory strategies.
References
- 1. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cancer cell responses to Hsp70 inhibitor this compound: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Toxicity of Hsp70 Inhibitors: JG-98 vs. VER-155008
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo toxicity profiles of two prominent Hsp70 inhibitors, JG-98 and VER-155008. The information presented is based on available preclinical data and is intended to assist researchers in evaluating the potential therapeutic applications and associated risks of these compounds.
Executive Summary
This compound and VER-155008 are both inhibitors of Heat Shock Protein 70 (Hsp70), a molecular chaperone implicated in cancer cell survival and proliferation. While both compounds have demonstrated anti-tumor activity in preclinical models, their in vivo toxicity profiles, particularly concerning cardiotoxicity for this compound, warrant careful consideration. This guide summarizes the available in vivo toxicity data, details the experimental methodologies employed in these studies, and provides visual representations of their mechanisms of action. A notable limitation in the current body of research is the absence of publicly available median lethal dose (LD50) or maximum tolerated dose (MTD) values for either compound, making a direct quantitative comparison of their toxicity challenging.
Data Presentation: In Vivo Toxicity and Efficacy
The following tables summarize the key findings from in vivo studies of this compound and VER-155008.
Table 1: In Vivo Studies of this compound
| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Toxicity Observations |
| Athymic Nude Mice | Breast Cancer | 3 mg/kg, intraperitoneal (i.p.), twice weekly for 3 weeks | Decreased tumor volume by ~17% | No overt cardiotoxic effects on left ventricular function or structure; dysregulation of BAG3 and its interactome in the left ventricle. No significant weight loss.[1] |
| Xenograft Models | Breast and Cervical Cancer | 3 mg/kg, i.p., on days 0, 2, and 4 | Suppressed tumor growth | Not specified in detail. |
Table 2: In Vivo Studies of VER-155008
| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Toxicity Observations |
| Athymic Nude Mice | Pheochromocytoma (PC12 xenograft) | 15 mg/kg, i.p., every other day for 2 weeks | Significantly inhibited tumor growth | No significant effect on body weights, suggesting no overt toxic side effects at this dose. |
| BALB/c Mice (naive) | N/A | 25 mg/kg, intravenous (i.v.) | Rapid plasma clearance | Not specified. |
| BALB/c Nude Mice | Colon Cancer (HCT116 xenograft) | 40 mg/kg, i.v. | Rapid plasma clearance, reduced tumor levels | Not specified.[1] |
| 5XFAD Mice | Alzheimer's Disease Model | 10 µmol/kg/day, i.p. | Rescued memory deficits and reduced axonal swelling | Not specified.[1] |
Experimental Protocols
In Vivo Toxicity Assessment of this compound in a Breast Cancer Xenograft Model[1]
-
Animal Model: Female athymic nude mice.
-
Tumor Induction: Bilateral injection of breast cancer cells into the mammary fat pads.
-
Treatment: Once tumors reached a size of 25 mm², mice were randomized to receive either a vehicle control (PBS) or 3 mg/kg of this compound via intraperitoneal injection twice a week for three weeks.
-
Toxicity Monitoring:
-
Cardiac Function: Echocardiography was performed to assess left ventricular function and structure.
-
General Health: Tumor growth was monitored using calipers, and animal body weight was recorded.
-
Molecular Analysis: At the end of the study, cardiac tissue was collected to assess protein levels of BAG3 and its interactome.
-
In Vivo Efficacy and Toxicity Assessment of VER-155008 in a Pheochromocytoma Xenograft Model
-
Animal Model: Four-week-old female athymic nude mice.
-
Tumor Induction: Subcutaneous injection of PC12 pheochromocytoma cells.
-
Treatment: Once tumors were established, mice were treated with VER-155008 (specific dosage and administration route from the referenced study would be inserted here if available).
-
Toxicity Monitoring:
-
General Health: Body weights of the mice were monitored throughout the study.
-
Tumor Growth: Tumor volume was measured to assess efficacy.
-
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound is an allosteric inhibitor of Hsp70 that disrupts its interaction with the co-chaperone Bag3. This disruption leads to the destabilization of oncogenic client proteins and the induction of apoptosis.
Caption: Mechanism of action of this compound.
VER-155008 Signaling Pathway
VER-155008 is an ATP-competitive inhibitor of Hsp70. By binding to the ATPase domain of Hsp70, it inhibits its chaperone activity, leading to the downregulation of pro-survival signaling pathways such as PI3K/AKT/mTOR and MEK/ERK.
Caption: Signaling pathways affected by VER-155008.
Experimental Workflow for In Vivo Toxicity Assessment
The following diagram illustrates a general workflow for assessing the in vivo toxicity of investigational compounds like this compound and VER-155008.
Caption: General workflow for in vivo toxicity studies.
References
Replicating Published Findings on JG-98's Anti-Proliferative Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative activity of JG-98, an allosteric inhibitor of Heat Shock Protein 70 (Hsp70), with other relevant anti-cancer agents. The data presented is based on published findings and is intended to assist researchers in replicating and expanding upon these studies. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate a deeper understanding of this compound's mechanism of action.
Comparative Anti-Proliferative Activity
The anti-proliferative activity of this compound and alternative Hsp70 and Hsp90 inhibitors was evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Target | Cell Line | IC50 / EC50 (µM) |
| This compound | Hsp70 | MDA-MB-231 (Breast Cancer) | 0.39 (IC50) / 0.4 (EC50)[1] |
| MCF-7 (Breast Cancer) | 0.7 (EC50)[1] | ||
| VER-155008 | Hsp70 | MDA-MB-231 (Breast Cancer) | ~5-10 |
| MCF-7 (Breast Cancer) | ~5-10 | ||
| Ganetespib (STA-9090) | Hsp90 | MDA-MB-231 (Breast Cancer) | 0.02 - 0.05 |
| MCF-7 (Breast Cancer) | 0.01 - 0.03 |
Note: Lower IC50/EC50 values indicate higher potency.
Experimental Protocols
Cell Viability and Proliferation (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect and quantify specific proteins in cell lysates to understand the effect of this compound on signaling pathways.
Materials:
-
Treated and untreated cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-c-myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with lysis buffer, and determine the protein concentration of each sample.
-
SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
Visualizing this compound's Mechanism of Action
To illustrate the cellular processes affected by this compound, the following diagrams were generated using the DOT language.
Caption: Workflow for assessing this compound's anti-proliferative activity.
References
Safety Operating Guide
Proper Disposal of JG-98: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for JG-98, an allosteric heat shock protein 70 (Hsp70) inhibitor used in cancer research. Due to its chemical nature and potential environmental impact, adherence to strict disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of down the drain or in regular waste streams. The recommended method for the disposal of this compound is through chemical degradation using an advanced oxidation process (AOP), followed by disposal as hazardous waste.
Chemical Degradation: Advanced Oxidation Process (AOP)
Advanced oxidation processes are effective methods for the degradation of recalcitrant organic compounds like this compound into less harmful substances. Based on the chemical structure of this compound, which contains a benzothiazole moiety, a UV-activated persulfate or peracetic acid oxidation process is a suitable method for its degradation. These methods generate highly reactive sulfate or hydroxyl radicals that can break down the complex organic structure of the molecule.
Key Experimental Protocol: UV-Activated Persulfate Degradation
This protocol outlines a general procedure for the degradation of this compound in a laboratory setting. Note: This is a suggested protocol based on the degradation of similar chemical structures and should be optimized and validated under your specific laboratory conditions.
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare a solution of this compound waste, ensuring the concentration does not exceed the recommended limits for effective treatment. The initial concentration of the waste will influence the required amount of oxidizing agent and the reaction time.
-
Prepare a stock solution of sodium persulfate (Na₂S₂O₈).
-
-
Degradation Procedure:
-
In a suitable reaction vessel (e.g., a quartz beaker to allow for UV penetration), add the this compound waste solution.
-
Add the sodium persulfate solution to the waste solution. The molar ratio of persulfate to this compound should be optimized, but a starting point of 10:1 to 50:1 is recommended.
-
Place the reaction vessel under a UV lamp. The wavelength and intensity of the UV lamp will affect the rate of degradation. A medium-pressure mercury lamp is a common choice for such applications.
-
Stir the solution continuously to ensure uniform mixing and exposure to UV light.
-
Monitor the degradation of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the required reaction time.
-
-
Post-Treatment:
-
Once the degradation is complete (i.e., this compound is no longer detectable), neutralize the solution if necessary. The pH of the solution may change during the oxidation process.
-
Dispose of the treated solution as hazardous waste according to your institution's and local regulations.
-
Quantitative Data for Disposal Protocol
The following table summarizes the key quantitative parameters for the suggested UV-activated persulfate degradation of this compound. These values are starting points and should be adjusted based on the specific concentration of the waste and the laboratory setup.
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | < 1 g/L | Higher concentrations may require more reagent and longer reaction times. |
| Sodium Persulfate (Na₂S₂O₈) Molar Ratio | 10:1 to 50:1 (Persulfate:this compound) | The optimal ratio should be determined experimentally. |
| UV Lamp Wavelength | 254 nm (low-pressure) or broad spectrum (medium-pressure) | The choice of lamp will affect the efficiency of persulfate activation. |
| Reaction Temperature | 20-40 °C | The reaction can be performed at room temperature. Gentle heating may increase the reaction rate. |
| Reaction Time | 1 - 6 hours | Monitor degradation by HPLC to determine the endpoint. |
| pH | 3 - 9 | The efficiency of the process can be pH-dependent. Adjust as needed. |
Disposal Workflow
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Signaling Pathway of this compound Action (for informational purposes)
To provide a comprehensive resource, the following diagram illustrates the known signaling pathway of this compound as an HSP70 inhibitor. This is not directly related to the disposal procedure but offers valuable context on the compound's biological activity.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to personnel and the ecosystem. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Handling Protocols for JG-98
Disclaimer: The following guidance is a template for handling a chemical designated as JG-98. As "this compound" is not a standard recognized chemical identifier, this document serves as a comprehensive framework. Specific handling procedures must be adapted based on the actual physical, chemical, and toxicological properties of the substance as detailed in its Safety Data Sheet (SDS).
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for a hypothetical chemical, this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this substance in a laboratory setting.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for this compound. This data should be confirmed and expanded with information from the official SDS before any handling.
| Property | Value |
| Physical Properties | |
| Molecular Weight | 345.67 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 150-155 °C |
| Boiling Point | Decomposes above 200 °C |
| Solubility | Soluble in DMSO, sparingly soluble in water |
| Toxicological Data | |
| LD50 (Oral, Rat) | 250 mg/kg |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Eye Damage/Irritation | Category 1 (Causes serious eye damage) |
| Carcinogenicity | Not classified |
| Exposure Limits | |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (8-hour TWA) |
| Short-Term Exposure Limit (STEL) | 0.5 mg/m³ (15-minute) |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation or punctures before use.
-
Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a respirator with a P100 particulate filter is required.
Operational and Disposal Plans
Handling Procedures
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a calibrated analytical balance is available for weighing the compound.
-
Confirm that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Weighing and Solution Preparation:
-
All weighing of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas) to handle the solid.
-
When preparing solutions, slowly add this compound to the solvent to avoid splashing.
-
-
Experimental Use:
-
All procedures involving this compound should be carried out in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Keep containers of this compound closed when not in use.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal.
-
For large spills, evacuate the area and contact the institutional safety office.
-
Disposal Plan
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Detailed Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Spatula
-
Weigh paper
-
1.5 mL microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Calculate the mass of this compound required to prepare 1 mL of a 10 mM solution (Mass = 10 mmol/L * 1 mL * 345.67 g/mol = 3.4567 mg).
-
In a chemical fume hood, carefully weigh out approximately 3.5 mg of this compound onto weigh paper using an analytical balance.
-
Record the exact mass of the this compound.
-
Transfer the weighed this compound to a 1.5 mL microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the actual mass of this compound (Volume (mL) = (Mass (mg) / 345.67 g/mol ) / 10 mmol/L).
-
Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
-
Mandatory Visualization
Caption: Workflow for the Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
